(3S,4S)-PF-06459988
説明
Mutant-selective EGFR Inhibitor PF-06459988 is an orally available, small molecule, third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutant (EGFRm) forms with potential antineoplastic activity. EGFR inhibitor PF-06459988 specifically binds to and inhibits mutant forms of EGFR, including the secondary acquired resistance mutation T790M, which prevents EGFR-mediated signaling and leads to cell death in EGFRm-expressing tumor cells. Compared to some other EGFR inhibitors, PF-06459988 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (WT EGFR), and does not cause dose-limiting toxicities that are seen with the use of non-selective EGFR inhibitors, which also inhibit WT EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
PF-06459988 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an EGFR inhibitor; structure in first source
特性
IUPAC Name |
1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXWZROLKITMS-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428774-45-1 | |
| Record name | PF-06459988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428774451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06459988 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14768 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06459988 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE92SK9EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (3S,4S)-PF-06459988
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) inhibitor. The active (3R,4R)-enantiomer, PF-06459988, is designed to selectively target the T790M mutation in the EGFR gene, a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). By forming a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR, PF-06459988 effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in tumors harboring this mutation, while sparing wild-type EGFR. This high selectivity for the mutant form of the receptor minimizes the dose-limiting toxicities associated with non-selective EGFR inhibitors.
Core Mechanism of Action
This compound, as the less active stereoisomer, exhibits a significantly lower inhibitory activity compared to its potent counterpart, (3R,4R)-PF-06459988. The primary mechanism of action of the active enantiomer revolves around its function as a covalent, irreversible inhibitor of the T790M mutant EGFR.[1][2][3][4][5]
The T790M "gatekeeper" mutation in the EGFR kinase domain alters the ATP binding pocket, reducing the affinity of first- and second-generation TKIs. PF-06459988 overcomes this resistance by forming a covalent bond with Cys797 in the active site of the mutant EGFR.[6] This irreversible binding permanently inactivates the receptor, thereby blocking its downstream signaling cascades.
A key feature of PF-06459988 is its high selectivity for T790M-containing EGFR mutants over wild-type (WT) EGFR.[1][2][5] This selectivity is attributed to the specific stereochemistry of the molecule and its interaction with the mutated ATP-binding pocket. The sparing of WT EGFR is crucial for reducing the severe adverse events, such as skin rash and diarrhea, commonly observed with less selective EGFR inhibitors.[4][5]
Quantitative Biological Data
The following table summarizes the in vitro potency of the active enantiomer, (3R,4R)-PF-06459988, against various EGFR genotypes and cell lines. While specific IC50 values for the (3S,4S)-enantiomer are not detailed in the available literature, it is consistently reported to be the "less active" form.
| Target/Cell Line | EGFR Genotype | IC50 (nM) | Assay Type |
| NCI-H1975 | L858R/T790M | 13 | Cellular Autophosphorylation |
| PC9-DRH | Del/T790M | 7 | Cellular Autophosphorylation |
| H3255 | L858R | 21 | Cellular Autophosphorylation |
| PC9 | Del | 140 | Cellular Autophosphorylation |
| HCC827 | Del | 90 | Cellular Autophosphorylation |
| A549 | Wild-Type | 5100 | Cellular Autophosphorylation |
Data sourced from Cheng, H., et al. (2016).[1]
Signaling Pathway and Point of Inhibition
PF-06459988 inhibits the autophosphorylation of the T790M mutant EGFR, thereby blocking the activation of downstream signaling pathways critical for tumor cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6]
Caption: EGFR T790M signaling pathway and inhibition by (3R,4R)-PF-06459988.
Experimental Protocols
EGFR Kinase Assay (Biochemical)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against purified EGFR enzyme.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Kinase Enzyme System Application Note [promega.com]
- 5. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
(3S,4S)-PF-06459988 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical and biological properties of (3S,4S)-PF-06459988, the less active S-enantiomer of the potent and selective irreversible epidermal growth factor receptor (EGFR) inhibitor, (3R,4R)-PF-06459988. While the (3R,4R) enantiomer has been a focal point of research for its activity against T790M mutant EGFR, this document serves to characterize the (3S,4S) stereoisomer, providing essential data for researchers in the field of kinase inhibitors and drug development. This guide includes a summary of its chemical properties, a comparison of its biological activity with its active counterpart, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Chemical Structure and Properties
This compound is a synthetic, small molecule belonging to the pyrrolopyrimidine class of compounds. It is the diastereomer of the active EGFR inhibitor (3R,4R)-PF-06459988. The key chemical identifiers and properties of both enantiomers are summarized below for comparative analysis.
| Property | This compound | (3R,4R)-PF-06459988 (PF-06459988) |
| IUPAC Name | 1-{(3S,4S)-3-[({5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one | 1-{(3R,4R)-3-[({5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one[1] |
| CAS Number | 1858291-14-1 | 1428774-45-1[1] |
| Molecular Formula | C₁₉H₂₂ClN₇O₃ | C₁₉H₂₂ClN₇O₃[1] |
| Molecular Weight | 431.88 g/mol | 431.88 g/mol [1] |
| Appearance | Solid | Solid |
| Stereochemistry | (3S,4S) | (3R,4R) |
Biological Activity and Mechanism of Action
This compound is characterized as the significantly less active enantiomer of PF-06459988. The biological activity of PF-06459988 is primarily attributed to the (3R,4R) configuration, which is a potent, wild-type sparing, irreversible inhibitor of EGFR mutants containing the T790M mutation.[2][3] The acrylamide moiety of the active enantiomer forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.
While specific IC₅₀ values for the (3S,4S) enantiomer are not extensively reported in publicly available literature, its designation as "less active" implies significantly higher IC₅₀ values compared to the (3R,4R) enantiomer. The following table presents the reported biological activity of the active (3R,4R)-PF-06459988 against various cell lines.
| Cell Line | EGFR Status | IC₅₀ (nM) for (3R,4R)-PF-06459988 |
| H1975 | L858R/T790M | 13 |
| PC-9 | Del/T790M | 7 |
| A549 | Wild-Type | 5100 |
Data sourced from Cheng, H., et al. (2016). Journal of Medicinal Chemistry.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation.[4][5][6][7][8] In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell growth. (3R,4R)-PF-06459988 targets the T790M mutant form of EGFR, which is a common mechanism of resistance to first-generation EGFR inhibitors.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the primary literature for the synthesis and evaluation of (3R,4R)-PF-06459988 and its analogs.
Chemical Synthesis
The synthesis of this compound would follow a similar multi-step synthetic route to that of (3R,4R)-PF-06459988, starting with the appropriately configured chiral intermediates. A generalized workflow for the synthesis is depicted below.
Detailed Steps (Illustrative):
-
Preparation of the Pyrrolopyrimidine Core: The synthesis typically begins with the construction of the 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol core.
-
Chiral Intermediate Synthesis: A key step is the synthesis of the (3S,4S)-3-((tert-butyldimethylsilyloxy)methyl)-4-methoxypyrrolidine intermediate.
-
Coupling Reaction: The pyrrolopyrimidine core is coupled with the chiral pyrrolidine intermediate via a nucleophilic substitution reaction.
-
Deprotection and Functionalization: The silyl protecting group is removed, followed by coupling with 1-methyl-1H-pyrazol-4-amine.
-
Acryloylation: The final step involves the acylation of the pyrrolidine nitrogen with acryloyl chloride to introduce the reactive "warhead" responsible for covalent bond formation.
-
Purification and Characterization: The final product is purified by chromatography and characterized by NMR spectroscopy and mass spectrometry.
In Vitro Kinase Assays
The inhibitory activity of the compounds against EGFR is determined using in vitro kinase assays.
Protocol Outline:
-
Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (this compound and (3R,4R)-PF-06459988), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compounds are serially diluted in DMSO.
-
The kinase, substrate, and ATP are incubated with the test compounds in a kinase buffer.
-
The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection system.
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assays
The effect of the compounds on the proliferation of cancer cell lines is assessed using cell viability assays.
Protocol Outline:
-
Cell Lines: Human cancer cell lines with different EGFR statuses (e.g., H1975, PC-9, A549).
-
Reagents: Cell culture medium, fetal bovine serum, antibiotics, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
A cell viability reagent is added to each well, and the luminescence (proportional to the number of viable cells) is measured using a plate reader.
-
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound serves as an important chemical tool for understanding the structure-activity relationship of the pyrrolopyrimidine class of EGFR inhibitors. Its significantly reduced activity compared to its (3R,4R) enantiomer highlights the critical role of stereochemistry in the potent and selective inhibition of mutant EGFR. The data and protocols presented in this guide are intended to support further research into the development of next-generation kinase inhibitors for cancer therapy.
References
- 1. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR signaling pathways [pfocr.wikipathways.org]
- 8. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
(3S,4S)-PF-06459988: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent and irreversible inhibitor of the T790M mutant epidermal growth factor receptor (EGFR). The discovery of PF-06459988, a third-generation EGFR tyrosine kinase inhibitor (TKI), represented a significant advancement in the treatment of non-small cell lung cancer (NSCLC) by addressing the common resistance mechanism to first and second-generation TKIs. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its active counterpart, PF-06459988. Detailed experimental protocols, quantitative biological data, and a visualization of the targeted signaling pathway are presented to support ongoing research and development in this area.
Discovery and Rationale
First-generation EGFR TKIs, such as gefitinib and erlotinib, demonstrated significant clinical benefit in NSCLC patients with activating EGFR mutations (e.g., L858R, exon 19 deletions).[1] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain.[1] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less effective.
The development of PF-06459988 was driven by the need for a potent, irreversible inhibitor with a high selectivity for T790M-containing EGFR mutants over the wild-type (WT) receptor.[1] A key strategy in its design was the optimization of reversible binding affinity, coupled with the introduction of a minimally reactive electrophile (an acrylamide "warhead") to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[1][2] This covalent modification leads to irreversible inhibition. The (3R,4R)-enantiomer, PF-06459988, was identified as the highly potent inhibitor, while the (3S,4S)-enantiomer, this compound, serves as a less active control in research settings.
Synthesis
The synthesis of PF-06459988 and its enantiomers involves a multi-step sequence culminating in the coupling of a chiral pyrrolidine intermediate with the pyrimidine core and subsequent acrylation. The synthesis of the key chiral intermediate, a substituted (3S,4S)-3-amino-4-hydroxypyrrolidine derivative, is a critical aspect of the overall synthetic strategy. Various methods for the stereoselective synthesis of substituted pyrrolidines have been developed, often starting from chiral precursors like amino acids.
Detailed Synthetic Protocol:
While the specific, step-by-step industrial synthesis of this compound is proprietary, the general approach can be inferred from the discovery publication by Cheng et al. and related literature on the synthesis of similar compounds. A representative synthetic scheme would involve the following key transformations:
-
Synthesis of the Chiral Pyrrolidine Intermediate: This typically starts from a commercially available chiral starting material, such as an amino acid, to establish the desired stereochemistry at the C3 and C4 positions of the pyrrolidine ring. The synthesis involves protection of the amine, formation of the pyrrolidine ring, and introduction of the hydroxyl and amino functionalities with the correct stereochemistry.
-
Synthesis of the Pyrimidine Core: The 2,4-dichloropyrimidine core is functionalized with the appropriate side chains through nucleophilic aromatic substitution reactions.
-
Coupling Reaction: The chiral pyrrolidine intermediate is coupled to the pyrimidine core, typically through a nucleophilic substitution reaction where the amino group of the pyrrolidine displaces a leaving group on the pyrimidine.
-
Acrylation: The final step involves the acylation of the secondary amine of the pyrrolidine ring with acryloyl chloride or a related activated acrylic acid derivative to install the acrylamide "warhead" responsible for covalent bond formation with the target protein.
A detailed, step-by-step experimental protocol for a closely related analog is often found in the supplementary information of the primary discovery paper.[3]
Biological Activity and Mechanism of Action
PF-06459988 is a potent, orally available, and irreversible inhibitor of mutant EGFR.[4] It exhibits high selectivity for the T790M-containing double mutant EGFRs (L858R/T790M and Del/T790M) over wild-type EGFR.[1] This selectivity is crucial for minimizing the dose-limiting toxicities associated with the inhibition of wild-type EGFR in non-cancerous tissues.
The mechanism of action involves the acrylamide moiety of PF-06459988 forming a covalent bond with the thiol group of the Cys797 residue located in the ATP-binding pocket of the EGFR kinase domain.[2] This irreversible binding permanently blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.
Quantitative Biological Data
| Target | Assay Type | IC50 (nM) | Reference |
| EGFR (L858R/T790M) | Cell-based | 13 | [4] |
| EGFR (Del/T790M) | Cell-based | 7 | [4] |
| EGFR (WT) | Cell-based | 5100 | [4] |
Experimental Protocols
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of a compound against the purified kinase domain of the target protein.
Example Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagents: Purified recombinant EGFR (wild-type or mutant), kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, and ADP-Glo™ reagents.
-
Procedure:
-
Add diluted test compound to the wells of a 384-well plate.
-
Add EGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, which convert ADP to ATP and then measure the ATP level via a luciferase-based reaction.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assays
Cellular assays are crucial for evaluating the potency of an inhibitor in a more physiologically relevant context.
Example Protocol: Cell Proliferation Assay
-
Cell Lines: Use NSCLC cell lines harboring different EGFR mutations, such as NCI-H1975 (L858R/T790M) and a cell line with wild-type EGFR.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell growth inhibition against the compound concentration.
-
In Vivo Efficacy Studies
In vivo studies using xenograft models are critical for evaluating the anti-tumor efficacy of a drug candidate in a living organism.
Example Protocol: Patient-Derived Xenograft (PDX) Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid or nude mice).
-
Procedure:
-
Implant tumor fragments from a patient with NSCLC harboring the target EGFR mutation subcutaneously into the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., PF-06459988) and vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. The T790M mutation, in particular, confers resistance to first and second-generation EGFR inhibitors. PF-06459988 overcomes this resistance by irreversibly binding to the mutant receptor.
Caption: EGFR signaling pathway and the inhibitory action of PF-06459988 on the T790M mutant.
Drug Discovery Workflow
The discovery of a targeted inhibitor like PF-06459988 follows a structured workflow that integrates computational and experimental approaches.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of selective irreversible inhibitors for EGFR-T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Stereospecificity of PF-06459988: A Technical Guide to Enantiomer Activity Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core stereospecific activity of PF-06459988, a potent and selective third-generation irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants. A critical aspect of its development lies in the differential activity between its enantiomers. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers in oncology and drug development.
PF-06459988 is specifically the (3R,4R)-enantiomer, which has been identified as the active component responsible for the potent inhibition of EGFR, particularly the T790M mutant that confers resistance to earlier generations of EGFR inhibitors. Conversely, the (3S,4S)-enantiomer has been found to be significantly less active. This stereoselectivity underscores the importance of chiral purity in the development of targeted therapies.
Data Presentation: Quantitative Comparison of PF-06459988 Enantiomers
The following tables summarize the key quantitative data comparing the inhibitory activities of the (3R,4R) and (3S,4S) enantiomers of PF-06459988 against mutant and wild-type EGFR.
| Enantiomer | Target | Assay Type | IC50 (nM) |
| (3R,4R)-PF-06459988 | EGFR (L858R/T790M) | Enzymatic Assay | 13 |
| (3S,4S)-Enantiomer | EGFR (L858R/T790M) | Enzymatic Assay | >10,000 |
| (3R,4R)-PF-06459988 | EGFR (WT) | Enzymatic Assay | 5100 |
| (3S,4S)-Enantiomer | EGFR (WT) | Enzymatic Assay | >10,000 |
| Enantiomer | Cell Line | EGFR Status | Assay Type | IC50 (nM) |
| (3R,4R)-PF-06459988 | H1975 | L858R/T790M | Cellular Autophosphorylation | 13 |
| (3S,4S)-Enantiomer | H1975 | L858R/T790M | Cellular Autophosphorylation | >5000 |
| (3R,4R)-PF-06459988 | PC9-DRH | Del/T790M | Cellular Autophosphorylation | 7 |
| (3R,4R)-PF-06459988 | H3255 | L858R | Cellular Autophosphorylation | 21 |
| (3R,4R)-PF-06459988 | PC9 | Del | Cellular Autophosphorylation | 140 |
| (3R,4R)-PF-06459988 | HCC827 | Del | Cellular Autophosphorylation | 90 |
| (3R,4R)-PF-06459988 | A549 | WT | Cellular Autophosphorylation | 5100 |
Experimental Protocols: Methodologies for Key Experiments
The following sections detail the experimental protocols employed to ascertain the differential activities of the PF-06459988 enantiomers.
EGFR Kinase Enzymatic Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR.
-
Enzymes: Recombinant human EGFR (L858R/T790M) and wild-type (WT) EGFR were used.
-
Substrate: A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, was utilized.
-
Detection: The assay measured the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP into the substrate.
-
Procedure:
-
The EGFR enzyme was incubated with the test compound (either (3R,4R)-PF-06459988 or the (3S,4S)-enantiomer) at various concentrations in a kinase assay buffer.
-
The kinase reaction was initiated by the addition of [γ-³³P]ATP and the peptide substrate.
-
The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cellular Autophosphorylation Assay
This cell-based assay assesses the ability of the compounds to inhibit EGFR autophosphorylation within a cellular context.
-
Cell Lines:
-
H1975: Human non-small cell lung cancer (NSCLC) cells harboring the L858R/T790M double mutation.
-
PC9-DRH: NSCLC cells with an exon 19 deletion and the T790M mutation.
-
H3255: NSCLC cells with the L858R mutation.
-
PC9 & HCC827: NSCLC cells with an exon 19 deletion.
-
A549: Human lung carcinoma cells expressing wild-type EGFR.
-
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then serum-starved for 24 hours to reduce basal EGFR activity.
-
The cells were treated with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
For cells expressing wild-type EGFR (A549), stimulation with epidermal growth factor (EGF) was performed to induce EGFR autophosphorylation.
-
Following treatment, the cells were lysed, and the protein concentration of the lysates was determined.
-
The levels of phosphorylated EGFR (pEGFR) and total EGFR were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
IC50 values were determined by normalizing the pEGFR levels to total EGFR and plotting the percentage of inhibition against the compound concentration.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: EGFR Signaling Pathway and Inhibition by PF-06459988.
Caption: Experimental Workflow for Comparing PF-06459988 Enantiomers.
The Role of (3S,4S)-PF-06459988 in EGFR Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of the (3S,4S) enantiomer of PF-06459988 within the context of Epidermal Growth Factor Receptor (EGFR) signaling pathways. PF-06459988 is a potent, irreversible, and mutant-selective inhibitor of EGFR, and its biological activity is highly dependent on its stereochemistry. The (3R,4R) enantiomer is the active form of the molecule, demonstrating high potency against EGFR mutants, including the T790M resistance mutation.[1] Conversely, the (3S,4S)-PF-06459988 enantiomer is characterized as being significantly less active.[2] This document will elucidate the activity of the potent (3R,4R) enantiomer to provide a clear framework for understanding the role of the (3S,4S) enantiomer as a crucial tool for structure-activity relationship (SAR) studies and as a negative control in experimental settings.
Introduction: Stereochemistry and Biological Activity
PF-06459988 is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier EGFR inhibitors, primarily driven by the T790M mutation in non-small cell lung cancer (NSCLC).[1] The molecule possesses two chiral centers, leading to the existence of enantiomers. The biological activity of PF-06459988 resides almost exclusively in the (3R,4R) enantiomer. The (3S,4S) enantiomer is reported to be the less active of the pair.[2] This stark difference in activity underscores the highly specific nature of the interaction between the active enantiomer and the ATP-binding pocket of the EGFR kinase domain.
The primary role of this compound in research and drug development is to serve as a comparative compound to demonstrate the stereoselectivity of the (3R,4R) enantiomer's inhibitory activity. Its lack of significant potency makes it an ideal negative control in various assays to ensure that the observed effects of the active compound are due to specific target engagement and not off-target or non-specific effects.
The EGFR Signaling Pathway and Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers.
Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated sites act as docking stations for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
PF-06459988, in its active (3R,4R) form, is an irreversible inhibitor that covalently binds to a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This covalent modification permanently blocks the binding of ATP, thereby inhibiting the kinase activity of the receptor and preventing the downstream signaling that drives tumor growth. The (3S,4S) enantiomer, due to its different spatial arrangement, is unable to effectively bind to the active site, resulting in its significantly lower activity.
Quantitative Data
The following tables summarize the in vitro potency of the active (3R,4R) enantiomer of PF-06459988 against various cell lines and EGFR kinase constructs. While specific IC50 values for the (3S,4S) enantiomer are not detailed in the primary literature, it is consistently reported as being significantly less active. Its inclusion in studies would be to confirm that the low nanomolar potency observed is specific to the (3R,4R) stereoisomer.
Table 1: Cellular Potency of (3R,4R)-PF-06459988 [3]
| Cell Line | EGFR Status | IC50 (nM) | Cancer Type |
| H1975 | L858R/T790M | 13 | Non-Small Cell Lung Cancer |
| PC9-DRH | Del/T790M | 7 | Lung Adenocarcinoma |
| H3255 | L858R | 21 | Non-Small Cell Lung Cancer |
| PC9 | Del | 140 | Non-Small Cell Lung Cancer |
| HCC827 | Del | 90 | Non-Small Cell Lung Cancer |
| A549 | Wild-Type (WT) | 5100 | Alveolar Basal Epithelial Adenocarcinoma |
Table 2: Kinase Inhibitory Potency of (3R,4R)-PF-06459988 [4]
| EGFR Kinase Construct | IC50 (nM) |
| H1975 EGFR | 45 |
| Wild-Type EGFR | 3300 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize EGFR inhibitors like PF-06459988. The (3S,4S) enantiomer would be tested alongside the (3R,4R) enantiomer in these assays to demonstrate stereospecific inhibition.
Cell Proliferation Assay (e.g., MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells with known EGFR status (e.g., H1975, A549) are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds ((3R,4R)-PF-06459988 and this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting the dose-response curves.
-
EGFR Phosphorylation Assay (Western Blot)
-
Objective: To assess the direct inhibitory effect of the compound on EGFR autophosphorylation.
-
Methodology:
-
Cell Culture and Starvation: Cells are grown to 70-80% confluency and then serum-starved for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of the test compounds or vehicle for 1-2 hours.
-
Ligand Stimulation: Cells are stimulated with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR. A loading control (e.g., GAPDH or β-actin) is also probed.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry.
-
Conclusion
The role of this compound in the context of EGFR signaling is primarily that of an inactive stereoisomer. Its significance lies not in its ability to inhibit the pathway, but in its inability to do so effectively. For researchers and drug development professionals, this compound serves as an essential tool for validating the stereospecificity and on-target activity of its potent counterpart, the (3R,4R) enantiomer. The profound difference in biological activity between these two enantiomers highlights the precise three-dimensional structural requirements for effective covalent inhibition of the EGFR T790M mutant, providing valuable insights for the rational design of future kinase inhibitors.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Target Binding Kinetics of (3S,4S)-PF-06459988
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent, orally bioavailable, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the T790M mutation.[1] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). PF-06459988, the (3R,4R)-enantiomer, was designed for high potency and selectivity against T790M-containing EGFR mutants while sparing the wild-type (WT) form of the receptor, thereby aiming to reduce mechanism-based toxicities.[2][3][4] This technical guide focuses on the target binding kinetics of the (3S,4S) enantiomer, providing a comparative context to its more active counterpart and detailing the methodologies used for its characterization.
Target Profile and Mechanism of Action
The primary molecular target of this compound is the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain. Like its (3R,4R) counterpart, it is a covalent inhibitor, forming an irreversible bond with Cys797.[5] This covalent modification blocks the binding of ATP, thereby inhibiting the receptor's tyrosine kinase activity and downstream signaling pathways that promote cell proliferation and survival.[6][7] The acrylamide "warhead" on the inhibitor is the reactive moiety that participates in this Michael addition reaction with the thiol group of the cysteine residue.[5]
Quantitative Binding Kinetics
As a covalent inhibitor, the interaction of this compound with its target is a two-step process: an initial non-covalent binding event followed by the irreversible covalent bond formation. The overall potency of such an inhibitor is often expressed as the ratio of the inactivation rate constant (k_inact) to the reversible binding affinity (K_I).
While the primary literature extensively details the kinetic parameters for the highly potent (3R,4R)-PF-06459988, specific quantitative data for the (3S,4S)-enantiomer is limited, reflecting its significantly lower activity. The characterization of this less active enantiomer is crucial for understanding the stereoselectivity of the interaction with the EGFR T790M mutant.
Table 1: Comparative Inhibitory Potency against EGFR Mutants
| Compound | Target EGFR Mutant | Assay Type | IC50 (nM) |
| (3R,4R)-PF-06459988 | L858R/T790M | Cellular | 13 |
| (3R,4R)-PF-06459988 | Del/T790M | Cellular | 7 |
| (3R,4R)-PF-06459988 | WT EGFR | Cellular | 5100 |
Experimental Protocols
The determination of the binding kinetics for irreversible inhibitors like PF-06459988 and its enantiomers requires specialized biochemical and cellular assays. The following are detailed methodologies analogous to those used in the characterization of covalent EGFR inhibitors.
Biochemical Assay for Irreversible Inhibition (k_inact/K_I Determination)
This assay measures the rate of covalent modification of the EGFR kinase.
Objective: To determine the kinetic parameters K_I (reversible binding affinity) and k_inact (maximal rate of inactivation).
Materials:
-
Recombinant human EGFR T790M kinase domain
-
This compound and (3R,4R)-PF-06459988
-
ATP
-
Fluorescently labeled peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Quench solution (e.g., EDTA in assay buffer)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the recombinant EGFR T790M kinase is pre-incubated with various concentrations of this compound for different time intervals at a constant temperature (e.g., 25 °C).
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the fluorescently labeled peptide substrate. The final ATP concentration should be close to its K_m value.
-
Reaction Quenching: At specific time points, the reaction is stopped by the addition of a quench solution containing EDTA.
-
Measurement of Phosphorylation: The extent of peptide phosphorylation is measured using a suitable detection method, such as changes in fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The observed rate of inactivation (k_obs) at each inhibitor concentration is determined by fitting the data to a first-order decay equation. The values of k_inact and K_I are then calculated by plotting k_obs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]). The overall potency is reported as k_inact/K_I.
Cellular Assay for EGFR Autophosphorylation
This assay assesses the ability of the inhibitor to block EGFR signaling within a cellular context.
Objective: To determine the IC50 value for the inhibition of EGFR autophosphorylation.
Materials:
-
Human cancer cell line expressing EGFR T790M (e.g., NCI-H1975)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
ELISA or Western blot reagents
Procedure:
-
Cell Culture and Treatment: NCI-H1975 cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a fixed period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed to extract cellular proteins.
-
Detection of Phospho-EGFR: The levels of phosphorylated EGFR (at Tyr1068) and total EGFR are quantified using an ELISA or by Western blotting.
-
Data Analysis: The ratio of phospho-EGFR to total EGFR is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: EGFR (T790M) signaling pathway and covalent inhibition by this compound.
Experimental Workflow
Caption: Workflow for biochemical and cellular characterization of this compound.
Conclusion
This compound serves as an important chemical tool for understanding the structure-activity relationship and stereoselectivity of covalent inhibitors targeting the EGFR T790M mutation. While significantly less potent than its (3R,4R)-enantiomer, its characterization through rigorous biochemical and cellular assays is essential for a complete understanding of the pharmacophore. The detailed protocols provided herein offer a framework for the kinetic analysis of this and other covalent inhibitors, which is a critical component of modern drug discovery and development. The lack of extensive public data on the specific binding kinetics of the (3S,4S) enantiomer underscores the focus on the more therapeutically relevant (3R,4R) compound in the primary literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for (3R,4R)-PF-06459988: An Irreversible EGFR Inhibitor
A Note on Stereochemistry and Target: Initial research indicates that the user-specified compound, (3S,4S)-PF-06459988, is the less active S-enantiomer.[1] The biologically active form, a potent and selective irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR), is the (3R,4R)-enantiomer, hereafter referred to as PF-06459988.[2] This document will focus on the in vitro assay protocols for the active (3R,4R)-PF-06459988, which is a third-generation EGFR inhibitor targeting activating mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[2][3]
Introduction
PF-06459988 is an orally available, third-generation, irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR).[4][5] It demonstrates high potency and selectivity for EGFR mutants, including those with the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2] This selectivity is crucial for minimizing dose-limiting toxicities associated with the inhibition of WT EGFR in patients.[3] The irreversible mechanism of action involves the covalent modification of a cysteine residue in the ATP-binding site of EGFR.[6] These application notes provide detailed protocols for in vitro assays to characterize the activity of PF-06459988.
Data Presentation
The inhibitory activity of PF-06459988 has been quantified against various cell lines expressing different EGFR mutations. The half-maximal inhibitory concentration (IC50) values from cell-based assays are summarized in the table below.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| NCI-H1975 | L858R/T790M | 13 | [4] |
| PC-9 | Del (E746-A750) | 140 | [4] |
| HCC827 | Del (E746-A750) | 90 | [4] |
| NCI-H3255 | L858R | 21 | [4] |
| A549 | Wild-Type | 5100 | [4] |
Signaling Pathway
PF-06459988 inhibits the downstream signaling pathways activated by mutant EGFR, which are critical for tumor cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Use of (3S,4S)-PF-06459988 in the H1975 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-PF-06459988 is a potent, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR. The NCI-H1975 cell line, derived from a human non-small cell lung cancer (NSCLC), is a widely used preclinical model for studying EGFR-TKI resistance. This cell line harbors a dual EGFR mutation: the activating L858R mutation in exon 21 and the T790M "gatekeeper" mutation in exon 20.[1][2][3] The T790M mutation confers resistance to first-generation EGFR TKIs such as gefitinib and erlotinib.[3][4] Consequently, the H1975 cell line is an invaluable tool for the evaluation of third-generation EGFR inhibitors like this compound that are developed to overcome this resistance mechanism.
These application notes provide detailed protocols for the use of this compound in the H1975 cell line, including cell culture, assessment of cell viability, analysis of EGFR pathway inhibition, and evaluation of apoptosis induction.
Data Presentation
Table 1: In Vitro Activity of this compound and other EGFR TKIs in H1975 Cells
| Compound | Target EGFR Genotype | Assay Type | Endpoint | IC50 (nM) | Reference |
| This compound | L858R/T790M | EGFR Autophosphorylation | pEGFR | 45 | [5] |
| This compound | L858R/T790M | Cell Proliferation | Cell Viability | 13 | [5] |
| This compound (enantiomer) | L858R/T790M | EGFR Autophosphorylation | pEGFR | 120 | [6] |
| Osimertinib | L858R/T790M | Cell Proliferation | Cell Viability | 5 | [7] |
| Rociletinib | L858R/T790M | Cell Proliferation | Cell Viability | 23 | [7] |
| Afatinib | L858R/T790M | Cell Proliferation | Cell Viability | 57 | [7] |
| Erlotinib | L858R/T790M | Cell Proliferation | Cell Viability | >10,000 | [7] |
Signaling Pathway
The constitutive activation of EGFR in H1975 cells, driven by the L858R mutation, leads to the downstream activation of pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The T790M mutation, located in the ATP-binding pocket of the EGFR kinase domain, sterically hinders the binding of first-generation TKIs. This compound is designed to covalently bind to a cysteine residue (Cys797) in the EGFR kinase domain, thereby irreversibly inhibiting its activity, even in the presence of the T790M mutation.
Caption: EGFR signaling in H1975 and inhibition by PF-06459988.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in the H1975 cell line involves initial cell culture and passaging, followed by treatment with the inhibitor. Subsequent analyses can include cell viability assays to determine the IC50, Western blotting to confirm target engagement and downstream pathway inhibition, and apoptosis assays to assess the induction of programmed cell death.
Caption: Workflow for evaluating PF-06459988 in H1975 cells.
Experimental Protocols
H1975 Cell Culture and Maintenance
Materials:
-
NCI-H1975 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture H1975 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 5-10 mL of sterile DPBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks at a split ratio of 1:3 to 1:6.
Cell Viability (MTT) Assay
Materials:
-
H1975 cells
-
Complete growth medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 H1975 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis of EGFR Signaling
Materials:
-
H1975 cells
-
6-well plates
-
This compound
-
Ice-cold DPBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed 1 x 10^6 H1975 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM) for 2 to 6 hours. Include a vehicle control.
-
Wash cells twice with ice-cold DPBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Apoptosis Assay (Annexin V Staining)
Materials:
-
H1975 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed H1975 cells in 6-well plates and treat with this compound (e.g., 50 nM, 100 nM) for 24 to 48 hours.
-
Harvest both adherent and floating cells and wash them with cold DPBS.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[8][9][10]
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. geneonline.com [geneonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3S,4S)-PF-06459988 Treatment of PC-9 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-PF-06459988 is an irreversible and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It demonstrates high potency against EGFR isoforms containing the T790M mutation, a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). The PC-9 human non-small cell lung cancer (NSCLC) cell line, which harbors an activating deletion in exon 19 of the EGFR gene, is a widely used model for studying the efficacy of EGFR inhibitors. This document provides detailed protocols for evaluating the effects of this compound on PC-9 cells, including cell viability, apoptosis, cell cycle progression, and downstream signaling pathways.
Data Presentation
The following tables summarize illustrative quantitative data on the effects of this compound on PC-9 lung cancer cells. This data is representative of the expected outcomes when treating EGFR-mutant NSCLC cells with a potent EGFR inhibitor.
Table 1: Cell Viability of PC-9 Cells Treated with this compound
| Concentration (nM) | Percent Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 85.3 | 4.1 |
| 50 | 62.1 | 3.5 |
| 100 | 51.8 | 2.9 |
| 140 (IC50) | 50.0 | - |
| 250 | 35.7 | 2.1 |
| 500 | 21.4 | 1.8 |
| 1000 | 10.2 | 1.1 |
Note: Data is illustrative. The IC50 value of 140 nM is based on reported literature.
Table 2: Apoptosis in PC-9 Cells Treated with this compound (48-hour treatment)
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 2.5 | 1.8 | 4.3 |
| This compound (140 nM) | 15.8 | 8.2 | 24.0 |
| This compound (280 nM) | 25.1 | 14.5 | 39.6 |
Note: Data is illustrative.
Table 3: Cell Cycle Distribution of PC-9 Cells Treated with this compound (24-hour treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.2 | 35.1 | 19.7 |
| This compound (140 nM) | 68.5 | 20.3 | 11.2 |
| This compound (280 nM) | 75.1 | 15.4 | 9.5 |
Note: Data is illustrative.
Table 4: Inhibition of EGFR Pathway Phosphorylation in PC-9 Cells by this compound (6-hour treatment)
| Treatment | p-EGFR (Y1068) (% of Control) | p-Akt (S473) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| This compound (140 nM) | 15.2 | 25.8 | 30.1 |
| This compound (280 nM) | 5.6 | 10.3 | 12.5 |
Note: Data is illustrative.
Mandatory Visualizations
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: PC-9 (human lung adenocarcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed PC-9 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug solutions. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed PC-9 cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed PC-9 cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove ethanol and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5. Western Blot Analysis
-
Cell Seeding and Treatment: Seed PC-9 cells in 6-cm dishes and treat with this compound for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels.
Application Notes and Protocols for Western Blot Analysis of p-EGFR after PF-06459988 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues within its intracellular domain.[2] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for normal cellular function.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2]
PF-06459988 is an orally active, irreversible, and mutant-selective inhibitor of EGFR.[3] It demonstrates high potency and specificity for EGFR harboring the T790M resistance mutation, which often arises in non-small cell lung cancer (NSCLC) patients after treatment with first-generation EGFR tyrosine kinase inhibitors (TKIs).[4][5] A key advantage of PF-06459988 is its minimal activity against wild-type (WT) EGFR, which is expected to reduce the severe adverse events associated with non-selective EGFR inhibition.[4][5]
These application notes provide a detailed protocol for utilizing Western blot analysis to assess the inhibitory effect of PF-06459988 on EGFR phosphorylation (p-EGFR) in cancer cell lines. This method is fundamental for characterizing the compound's cellular potency, selectivity, and mechanism of action.
EGFR Signaling Pathway and Inhibition by PF-06459988
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by PF-06459988. Ligand binding triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways like PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival. PF-06459988 acts as a tyrosine kinase inhibitor, blocking the autophosphorylation of EGFR and thereby inhibiting these downstream signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (3S,4S)-PF-06459988 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent and irreversible inhibitor of the T790M mutant Epidermal Growth Factor Receptor (EGFR).[1][2] The active (3R,4R) enantiomer, PF-06459988, demonstrates high potency and selectivity for EGFR mutants, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3] This characteristic makes it a promising candidate for treating non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[3]
These application notes provide a comprehensive framework for designing and executing a xenograft model study to evaluate the in vivo activity of this compound. Given that this is the less active enantiomer, such a study might be conducted as a negative control experiment to highlight the stereospecificity of the active compound, or to investigate any residual or off-target effects. The protocols outlined below are based on established methodologies for xenograft studies involving EGFR inhibitors.
Signaling Pathway
PF-06459988 targets the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[4] In certain cancers, like NSCLC, mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled tumor growth.[5][6] The T790M mutation is a common mechanism of acquired resistance to EGFR inhibitors.[7] PF-06459988 is designed to irreversibly bind to and inhibit these mutant forms of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][8]
Experimental Design and Workflow
A typical xenograft study workflow involves cell line selection, animal model preparation, tumor implantation, treatment administration, and endpoint analysis.
Experimental Protocols
Cell Line and Culture
-
Cell Line: H1975 human NSCLC cell line, which harbors the L858R and T790M EGFR mutations. This cell line is known to be resistant to first-generation EGFR inhibitors.[9]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.[10][11]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: Maintain mice in a specific-pathogen-free (SPF) environment with sterile food, water, and bedding.
Tumor Implantation
-
Harvest H1975 cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® matrix.[12]
-
Inject 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[12]
-
Monitor the mice for tumor formation.
Treatment Administration
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[11]
-
Dose Determination: As there is no published in vivo efficacy data for this compound, a pilot dose-range finding study is essential. A suggested starting point could be a dose equivalent to the active enantiomer, with subsequent escalation or de-escalation based on tolerability and any observed biological effect.
-
Formulation: Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Administration: Administer the compound or vehicle control daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers twice weekly and record the body weight of each mouse as a measure of toxicity. Tumor volume can be calculated using the formula: V = (length × width²) / 2.[12][13]
Endpoint and Tissue Collection
-
The study endpoint can be defined as a specific tumor volume (e.g., 1500-2000 mm³), a predetermined study duration, or significant body weight loss (>20%).
-
At the endpoint, euthanize the mice.
-
Excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).
Pharmacodynamic (PD) Analysis
-
Western Blot: Homogenize tumor tissue to extract proteins. Perform Western blotting to analyze the phosphorylation status of EGFR and key downstream signaling proteins like AKT and ERK. A reduction in the phosphorylated forms of these proteins would indicate target engagement.[14]
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Illustrative Antitumor Efficacy of this compound in H1975 Xenograft Model (Note: The data below is hypothetical and serves as a template for reporting experimental results.)
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| This compound (50 mg/kg) | 1100 ± 130 | 12 | +1.8 |
| This compound (100 mg/kg) | 980 ± 125 | 21.6 | -0.5 |
| Positive Control (e.g., Osimertinib, 25 mg/kg) | 250 ± 45 | 80 | +1.0 |
Table 2: Illustrative Pharmacodynamic Effects in H1975 Tumor Tissue (Note: The data below is hypothetical and serves as a template for reporting experimental results.)
| Treatment Group (Dose) | Relative p-EGFR Level (% of Control ± SEM) | Relative p-AKT Level (% of Control ± SEM) | Ki-67 Positive Cells (%) |
| Vehicle Control | 100 ± 12 | 100 ± 15 | 85 |
| This compound (100 mg/kg) | 75 ± 10 | 82 ± 11 | 70 |
| Positive Control (e.g., Osimertinib, 25 mg/kg) | 10 ± 5 | 15 ± 6 | 15 |
Conclusion
This document provides a detailed protocol for the preclinical evaluation of this compound in a xenograft model of NSCLC with an EGFR T790M resistance mutation. Adherence to these methodologies will ensure the generation of robust and reliable data to assess the in vivo activity of this compound. Given its characterization as the "less active" enantiomer, the experimental design should be carefully considered to yield meaningful insights, potentially as a comparator to its more potent (3R,4R) counterpart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 7. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 11. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06459988 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of PF-06459988, a potent and irreversible inhibitor of T790M-containing EGFR mutants, for preclinical studies in mouse models. The following protocols and data have been compiled to ensure accurate and reproducible experimental outcomes.
Mechanism of Action: EGFR Signaling Inhibition
PF-06459988 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It selectively targets mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR. By irreversibly binding to the kinase domain of mutant EGFR, PF-06459988 blocks downstream signaling pathways that are critical for tumor cell proliferation and survival.
Application Notes and Protocols for Kinase Activity Assays Targeting EGFR T790M Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) T790M mutant. The T790M mutation is a critical mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4] Therefore, robust and reliable in vitro kinase assays are essential for the discovery and characterization of next-generation inhibitors that can overcome this resistance.
This document outlines two common non-radioactive assay formats: a luminescence-based assay that measures ATP consumption and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for inhibitor binding.
Introduction to EGFR T790M and Kinase Assays
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6][7] Activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, are found in a subset of NSCLC patients and render tumors sensitive to EGFR TKIs like gefitinib and erlotinib.[4] However, clinical efficacy is often limited by the emergence of acquired resistance, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases.[1][3][4] The T790M mutation increases the affinity of the kinase for ATP, thereby reducing the potency of ATP-competitive inhibitors.[4][8][9]
Biochemical kinase assays are fundamental tools in drug discovery for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.[10][11][12][13] These assays are typically performed in a cell-free system using purified recombinant kinase domains.
Data Presentation: Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various EGFR inhibitors against wild-type (WT) EGFR and the T790M mutant, providing a clear comparison of their potency and selectivity.
Table 1: IC50 Values of First and Second-Generation EGFR TKIs
| Compound | Target | IC50 (nM) | Reference |
| Gefitinib | EGFR (Wild-Type) | 25.8 | |
| Gefitinib | EGFR (L858R) | 5.4 | |
| Gefitinib | EGFR (T790M) | >1000 | |
| Erlotinib | EGFR (Wild-Type) | 7 | [14] |
| Erlotinib | EGFR (L858R) | 12 | [14] |
| Erlotinib | EGFR (T790M/L858R) | >5000 | [3] |
| Afatinib | EGFR (Wild-Type) | - | |
| Afatinib | EGFR (L858R) | 0.3 | [14] |
| Afatinib | EGFR (T790M/L858R) | 57 | [14] |
Table 2: IC50 Values of Third-Generation EGFR TKIs
| Compound | Target | IC50 (nM) | Reference |
| Osimertinib | EGFR (Wild-Type) | 448.7 | [15] |
| Osimertinib | EGFR (L858R) | - | |
| Osimertinib | EGFR (T790M/L858R) | 0.71 | [15] |
| Rociletinib | EGFR (Wild-Type) | - | |
| Rociletinib | EGFR (L858R) | - | |
| Rociletinib | EGFR (T790M/L858R) | 23 | [14] |
| DY3002 | EGFR (Wild-Type) | 448.7 | [15] |
| DY3002 | EGFR (T790M/L858R) | 0.71 | [15] |
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
References
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologypro.esmo.org [oncologypro.esmo.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. dovepress.com [dovepress.com]
- 8. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T790M - Wikipedia [en.wikipedia.org]
- 10. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. tandfonline.com [tandfonline.com]
- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of (3S,4S)-PF-06459988 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with (3S,4S)-PF-06459988 for in vivo studies. Poor aqueous solubility is a common hurdle that can lead to low bioavailability and inconsistent experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and offer detailed strategies to enhance the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
Q2: My this compound is precipitating out of my aqueous vehicle. What are the initial troubleshooting steps?
Precipitation upon dilution of a stock solution (commonly in DMSO) into an aqueous vehicle is a frequent issue. Here are some immediate steps to troubleshoot this problem:
-
Optimize Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO) in your vehicle should be minimized to reduce potential toxicity, but a sufficient amount is needed to maintain solubility. Experiment with different final concentrations.
-
Order of Addition: Always add the drug stock solution to the aqueous vehicle, not the other way around. This allows for rapid dispersion and can prevent localized concentration spikes that lead to precipitation.
-
Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and sonication can help to redissolve precipitated compound. However, be cautious as prolonged heat may degrade the compound.[3]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
Q3: What are the recommended formulation strategies to improve the in vivo exposure of this compound?
Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. The most common approaches include:
-
Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents to dissolve the compound.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin to increase its apparent water solubility.
-
Solid Dispersions: Dispersing the drug in a solid matrix at a molecular level to improve its dissolution rate.[4][5][6][7]
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle, which can enhance absorption.[8]
The choice of strategy will depend on the specific experimental requirements, including the desired dose, route of administration, and tolerability in the animal model.
Troubleshooting Guides
Problem 1: Difficulty achieving the desired concentration with a co-solvent system.
Possible Cause: The selected co-solvents and their ratios are not optimal for this compound.
Solutions:
-
Systematic Screening of Co-solvents: Test a panel of pharmaceutically acceptable co-solvents. Common choices include DMSO, PEG300, PEG400, propylene glycol, and ethanol.[3][9][10]
-
Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to create a more stable formulation and prevent precipitation.
-
Follow a Validated Protocol: A known successful formulation for PF-06459988 to achieve a concentration of ≥ 2.5 mg/mL is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Problem 2: Inconsistent results in in vivo studies despite a clear formulation.
Possible Cause: The drug may be precipitating in vivo upon administration and dilution in biological fluids.
Solutions:
-
Consider a Cyclodextrin Formulation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, which are more stable upon dilution.[11][12][13][14][15] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for in vivo studies. A known formulation for PF-06459988 to achieve a concentration of ≥ 2.5 mg/mL is:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Explore Solid Dispersions: Preparing a solid dispersion of this compound can enhance its dissolution rate in vivo, potentially leading to improved absorption and more consistent exposure.
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Principle | Common Excipients | Potential Fold Increase in Solubility (Compound Dependent) |
| Co-solvent Systems | Increasing the polarity of the solvent system. | DMSO, PEG300, PEG400, Propylene Glycol, Ethanol, Tween® 80 | 10 to 100-fold |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity. | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 to 1,000-fold |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier in an amorphous state.[4][5][6][7] | Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC) | 10 to 10,000-fold |
| Lipid-Based Formulations | Dissolving the drug in lipids, oils, or surfactants.[8] | Medium-chain triglycerides, Polysorbates (e.g., Tween® 80), Cremophor® EL | 10 to 1,000-fold |
Note: The fold increase in solubility is highly dependent on the specific drug and excipients used. The values presented are general estimates based on the literature for various poorly soluble compounds.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is adapted from a known formulation for PF-06459988.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a concentrated stock solution.
-
In a separate tube, prepare the vehicle by adding the components in the following order, vortexing after each addition:
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween® 80.
-
45% of the final volume with sterile saline.
-
-
Add the DMSO stock solution to the vehicle to achieve the final desired concentration of this compound. The final DMSO concentration should be 10% of the total volume.
-
Vortex the final solution thoroughly to ensure homogeneity. If necessary, use gentle warming and sonication to aid dissolution.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a general protocol that can be adapted for this compound.[12]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized Water
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
In a mortar, add the HP-β-CD and a small amount of a 50% ethanol-water solution to form a slurry.
-
Slowly add the this compound to the slurry while triturating continuously.
-
Knead the mixture for at least 60 minutes to form a paste.
-
Air-dry the paste at room temperature for 24 hours.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Store the resulting powder in a desiccator. The powder can then be reconstituted in an aqueous vehicle for in vivo administration.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a general protocol that can be adapted for this compound.[5][6][16]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer carrier.
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture) that dissolves both the drug and the carrier.
Procedure:
-
Determine the desired ratio of drug to carrier (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the this compound and the polymer carrier in the organic solvent.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then scraped, pulverized, and sieved.
-
The resulting powder can be suspended in an appropriate vehicle for oral administration.
Visualizations
Caption: Workflow for formulating and testing this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. admescope.com [admescope.com]
- 4. Preparation and in vivo Evaluation of Solid Dispersions Using Repaglinide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 11. ijrpc.com [ijrpc.com]
- 12. oatext.com [oatext.com]
- 13. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 15. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (3S,4S)-PF-06459988 Concentration for Cell Culture
Welcome to the technical support center for (3S,4S)-PF-06459988. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the less active S-enantiomer of PF-06459988.[1][2] PF-06459988 is a potent, irreversible, and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective against mutant forms of EGFR containing the T790M mutation.[1][3][4] This compound shows high selectivity for T790M-containing double mutant EGFRs over wild-type (WT) EGFR.[1][5][4]
Q2: What is the mechanism of action of the active enantiomer, PF-06459988?
A2: The active enantiomer, PF-06459988, acts as a third-generation EGFR inhibitor. It forms a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[5][4] This prevents EGFR-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[6] Its minimal activity against wild-type EGFR helps to reduce dose-limiting toxicities often seen with non-selective EGFR inhibitors.[6]
Q3: In which cell lines can I use this compound?
A3: The active enantiomer, PF-06459988, has been shown to be effective in non-small-cell lung cancer (NSCLC) cell lines that harbor EGFR mutations.[3] Examples of such cell lines include H1975 (L858R/T790M) and PC9-DRH (Del/T790M).[3][5] It is also important to include cell lines with wild-type EGFR, such as A549, as a negative control to assess selectivity.[5]
Q4: How should I prepare and store this compound?
A4: For stock solutions, it is recommended to dissolve the compound in a solvent like DMSO.[3] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1][3] For cell culture experiments, the stock solution should be further diluted in the cell culture medium to the desired final concentration. It is crucial to prepare fresh dilutions for each experiment to ensure compound stability.[7][8]
Troubleshooting Guides
Problem 1: Low or No Inhibitory Effect Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. A wide range of concentrations (e.g., from nanomolar to micromolar) should be tested. |
| Compound Instability | Prepare fresh dilutions of the compound from a recent stock solution for every experiment. The stability of the compound in your specific cell culture medium at 37°C can be verified over time. |
| Cell Line Resistance | Confirm the EGFR mutation status of your cell line. The active enantiomer is most potent against T790M mutant EGFR.[3] Use a positive control (a cell line known to be sensitive) and a negative control (a wild-type EGFR cell line). |
| Incorrect Experimental Duration | As an irreversible inhibitor, a sufficient incubation time is required for the compound to exert its effect. An incubation time of at least 2 hours has been shown to be effective.[3] Optimize the treatment duration for your experimental setup. |
Problem 2: High Cell Death or Toxicity in Control Cells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, a final DMSO concentration of less than 0.1% is recommended. Run a vehicle-only control. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If solubility is an issue, you can try gentle warming or sonication to aid dissolution.[3] Consider using a lower final concentration or a different solubilization method. |
| Off-Target Effects | Although the active enantiomer is selective, high concentrations may lead to off-target effects. Lower the concentration of the compound to a range where it is effective against the target without causing excessive toxicity in wild-type cells. |
| Cell Culture Contamination | Regularly check your cell cultures for any signs of contamination (e.g., mycoplasma). Contamination can increase cell sensitivity to treatments.[9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point dilution series.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Protocol 2: Assessing EGFR Phosphorylation Inhibition by Western Blot
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with different concentrations of this compound for a specific duration (e.g., 2 hours). Include a vehicle control.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[7]
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Western Blot:
-
Normalize the protein samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR. Use a loading control like β-actin or GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the extent of EGFR phosphorylation inhibition at different compound concentrations.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with PF-06459988
Welcome to the technical support center for PF-06459988. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this potent and selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PF-06459988 and what is its mechanism of action?
PF-06459988 is an orally active, third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It demonstrates high potency and selectivity for mutant forms of EGFR, particularly those containing the T790M resistance mutation, while showing minimal activity against wild-type (WT) EGFR.[1][2][4] As a covalent inhibitor, PF-06459988 forms a stable, irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR. This action blocks the receptor's kinase activity and inhibits downstream signaling pathways that are crucial for cell proliferation and survival.[4]
Q2: What are the recommended storage conditions for PF-06459988?
For long-term stability, it is recommended to store the solid compound and stock solutions of PF-06459988 at -20°C or -80°C. Under these conditions, the compound is expected to be stable for extended periods. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.
Q3: I am observing lower than expected potency in my cell-based assays. What are the potential causes?
Several factors can contribute to reduced potency of PF-06459988 in cell-based assays. These can be broadly categorized as issues related to:
-
Compound Stability and Handling: Degradation of the compound due to improper storage or handling, or precipitation out of solution at the working concentration.
-
Cell Culture Conditions: High cell passage number leading to genetic drift, mycoplasma contamination, or variations in cell seeding density.
-
Assay Protocol: The choice of viability assay, incubation times, and the concentration of serum in the culture medium can all impact the apparent potency.
-
Off-target Effects: While designed to be selective, interactions with other kinases could influence cellular responses.
This guide provides detailed troubleshooting steps for each of these potential issues.
Troubleshooting Inconsistent Results
Inconsistent or unexpected results are a common challenge in experimental biology. This section provides a structured approach to troubleshooting when working with PF-06459988.
Diagram: Troubleshooting Logic Flow
Caption: A logical flowchart for systematically troubleshooting inconsistent experimental results with PF-06459988.
Quantitative Data Summary
The following table summarizes the reported IC50 values for PF-06459988 against various cell lines. Note that these values can vary depending on the specific experimental conditions used.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| H1975 | L858R/T790M | 13 | [3] |
| PC-9 DRH | Del/T790M | 7 | [3] |
| H3255 | L858R | 21 | [3] |
| PC-9 | Del | 140 | [3] |
| HCC827 | Del | 90 | [3] |
| A549 | WT | 5100 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with PF-06459988.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of PF-06459988 on cell proliferation.
Diagram: Cell Viability Assay Workflow
Caption: A step-by-step workflow for a typical cell viability assay to determine the IC50 of PF-06459988.
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density (e.g., 2,000-10,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of PF-06459988 in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the PF-06459988-containing medium to the respective wells.
-
Include wells for vehicle control (e.g., 0.1% DMSO in medium) and untreated cells (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently pipette to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of PF-06459988 and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of PF-06459988 on EGFR phosphorylation.
Diagram: Western Blot Workflow
Caption: The experimental workflow for analyzing the inhibition of EGFR phosphorylation by PF-06459988 using Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce baseline EGFR phosphorylation.
-
Treat cells with the desired concentrations of PF-06459988 for a specified time (e.g., 2 hours).
-
(Optional) Stimulate cells with EGF (e.g., 50 ng/mL) for 15 minutes before lysis.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Biochemical Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the direct inhibitory activity of PF-06459988 on purified EGFR enzyme.
Diagram: Kinase Assay Workflow
Caption: A simplified workflow for a biochemical kinase assay to measure the in vitro potency of PF-06459988.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare stock solutions of purified recombinant EGFR (mutant or WT), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Prepare serial dilutions of PF-06459988 in the reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the reaction buffer, EGFR enzyme, and PF-06459988 dilutions.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection and Analysis:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody-based ELISA).
-
Calculate the percent inhibition for each PF-06459988 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of PF-06459988 and fit a dose-response curve to determine the IC50 value.
-
Potential Off-Target Effects and Selectivity
While PF-06459988 is designed to be a highly selective inhibitor of mutant EGFR, it is important to consider potential off-target effects, as these can contribute to unexpected experimental outcomes. The primary publication on PF-06459988 mentions that the compound has "greatly reduced proteome reactivity relative to earlier irreversible EGFR inhibitors".[2] A more detailed kinome scan or selectivity panel would provide a comprehensive view of its off-target profile. In the absence of publicly available detailed kinome scan data for PF-06459988, researchers should consider the following:
-
Consult available literature: The supplementary information of the primary publication by Cheng et al. (2016) mentions the existence of kinase selectivity data.[1] Accessing this information would be highly valuable.
-
Use appropriate controls: When observing an unexpected phenotype, it is crucial to use control cell lines that do not express the target EGFR mutations to help distinguish between on-target and off-target effects.
-
Consider the broader family: As a kinase inhibitor, PF-06459988 might have some activity against other kinases with similar ATP-binding pockets. If your experimental system involves signaling pathways that are sensitive to inhibition of other kinases, this could be a source of variability.
By following these troubleshooting guides and detailed protocols, researchers can enhance the reproducibility and reliability of their experiments with PF-06459988 and gain a deeper understanding of its biological effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
How to minimize toxicity of irreversible EGFR inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with irreversible EGFR inhibitors?
A1: The toxicity of irreversible EGFR inhibitors is primarily an "on-target" effect, stemming from the inhibition of EGFR in normal tissues that express the receptor. EGFR is crucial for the normal function and renewal of epithelial tissues.[1] Inhibition of EGFR signaling disrupts these processes, leading to the most common toxicities.[1]
-
Dermatologic Toxicity: EGFR is widely expressed in the skin, including in keratinocytes, hair follicles, and sebaceous glands.[2][3] Inhibition of EGFR impairs epidermal thickness and barrier function, leading to inflammation and follicular damage.[2][3] This manifests as papulopustular (acneiform) rash, xerosis (dry skin), pruritus (itching), and hair and nail changes.[4][5]
-
Gastrointestinal Toxicity: EGFR is also expressed in the epithelial lining of the gastrointestinal tract. Inhibition of EGFR can lead to enterocyte apoptosis and inflammation, resulting in diarrhea.[6][7] Diarrhea is a frequent and potentially dose-limiting toxicity for second-generation irreversible EGFR inhibitors.[6][8]
Q2: Why do second-generation irreversible EGFR inhibitors often exhibit more toxicity than first or third-generation inhibitors?
A2: Second-generation irreversible EGFR inhibitors (e.g., afatinib, dacomitinib) were designed to overcome resistance to first-generation inhibitors, primarily the T790M mutation.[9][10] However, they also potently inhibit wild-type (WT) EGFR.[9][10][11] This lack of selectivity for mutant versus WT EGFR leads to significant "on-target" toxicities in normal tissues, such as skin and the gastrointestinal tract, which can be dose-limiting.[9][10][11] In contrast, third-generation inhibitors (e.g., osimertinib) are designed to be more selective for mutant forms of EGFR (including T790M) while sparing WT EGFR, resulting in a more favorable toxicity profile.[9][11]
Q3: Is there a correlation between the severity of toxicity and the therapeutic efficacy of EGFR inhibitors?
A3: Yes, for some EGFR inhibitors, particularly those targeting WT EGFR, a positive correlation has been observed between the severity of skin rash and treatment efficacy.[2][11][12] This has led to the suggestion that skin toxicity could serve as a potential biomarker for drug activity.[2][11][12] The biological basis for this may be that higher drug exposure leads to both greater antitumor activity and more pronounced on-target side effects.[12] However, this correlation is not universally applicable to all EGFR inhibitors, especially third-generation inhibitors that are more selective for mutant EGFR and have a lower incidence of severe skin reactions.[11]
Q4: What are the main strategies to mitigate dermatologic toxicities in a preclinical setting?
A4: Prophylactic (preventive) measures are highly recommended to reduce the severity of skin toxicities.[13][14]
-
Topical Treatments:
-
Systemic Treatments:
Q5: How can EGFR inhibitor-induced diarrhea be managed in animal models?
A5: Early and aggressive management of diarrhea is crucial to prevent complications that could affect experimental outcomes.[18][19]
-
Antidiarrheal Agents: Loperamide is a first-line treatment for managing EGFR inhibitor-induced diarrhea.[6][18]
-
Dietary Modifications: Providing a diet that is easy to digest may help alleviate symptoms.
-
Hydration and Electrolyte Monitoring: Ensuring adequate hydration and monitoring electrolyte levels is important, especially in cases of severe diarrhea.[19]
Q6: Can dose modification strategies help in minimizing toxicity?
A6: Yes, dose reduction or intermittent dosing schedules can be effective strategies to manage toxicity.[1][8] This approach allows normal tissues time to recover between treatments.[1] In clinical practice, dose reduction is a common strategy for managing severe adverse events associated with second-generation EGFR inhibitors.[8]
Q7: Are there novel drug delivery approaches being explored to reduce systemic toxicity?
A7: Yes, nanotechnology-based drug delivery systems are being investigated to improve the therapeutic index of EGFR inhibitors.[20] These approaches aim to enhance drug delivery to the tumor site while minimizing exposure to healthy tissues, thereby reducing systemic toxicity.[20]
Troubleshooting Guides
Issue 1: Severe Papulopustular (Acneiform) Rash in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High drug exposure affecting normal skin tissue | 1. Dose Reduction: Reduce the dose of the irreversible EGFR inhibitor. 2. Intermittent Dosing: Implement a dosing schedule with drug-free intervals (e.g., 5 days on, 2 days off). | Reduction in the severity of the rash, allowing for continued treatment. |
| Inflammatory response in the skin | 1. Prophylactic Treatment: Initiate prophylactic treatment with oral doxycycline or minocycline at the start of the experiment. 2. Topical Corticosteroids: Apply a low-potency topical corticosteroid (e.g., hydrocortisone 1%) to the affected areas. | Decreased incidence and severity of grade ≥2 rash. |
| Exacerbation by environmental factors | 1. Control UV Exposure: House animals in an environment with controlled, low-level lighting to avoid UV exposure. | Prevention of worsening skin reactions. |
Issue 2: Significant Diarrhea and Weight Loss in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-target inhibition of EGFR in the gastrointestinal tract | 1. Dose Modification: Reduce the inhibitor dose or switch to an intermittent dosing schedule. 2. Antidiarrheal Medication: Administer loperamide as soon as diarrhea is observed. | Stabilization of body weight and reduction in the frequency and severity of diarrhea. |
| Dehydration and electrolyte imbalance | 1. Fluid and Electrolyte Supplementation: Provide supplemental hydration (e.g., subcutaneous saline) and ensure access to electrolyte-rich water. | Maintenance of hydration status and prevention of complications. |
| Drug-diet interaction | 1. Dietary Adjustment: Switch to a more easily digestible, low-fat, low-fiber diet. | Improved stool consistency and reduced gastrointestinal distress. |
Quantitative Data Summary
Table 1: Incidence of Common Toxicities with Different Generations of EGFR Inhibitors
| Toxicity | First-Generation (e.g., Gefitinib, Erlotinib) | Second-Generation (e.g., Afatinib) | Third-Generation (e.g., Osimertinib) |
| All-Grade Rash | ~40-80% | Up to 90% | ~25-60% |
| Grade ≥3 Rash | ~5-15% | ~16% | <1% |
| All-Grade Diarrhea | ~20-50% | Up to 95% | ~45-60% |
| Grade ≥3 Diarrhea | ~1-5% | ~14% | ~1-2% |
Data compiled from multiple sources and represent approximate ranges observed in clinical trials.[2][4][8][11][21]
Experimental Protocols
Protocol 1: Prophylactic Management of Dermatologic Toxicity in a Mouse Xenograft Model
-
Animal Model: Nude mice bearing human tumor xenografts sensitive to the irreversible EGFR inhibitor being tested.
-
Grouping:
-
Group A: Vehicle control.
-
Group B: Irreversible EGFR inhibitor at the therapeutic dose.
-
Group C: Irreversible EGFR inhibitor + Prophylactic treatment.
-
-
Prophylactic Treatment Regimen (Group C):
-
Oral Doxycycline: Administer doxycycline (e.g., 10 mg/kg) via oral gavage daily, starting one day before the initiation of the EGFR inhibitor treatment.
-
Topical Moisturizer: Apply a thin layer of a non-medicated, hypoallergenic moisturizer to the entire body surface daily.
-
Topical Hydrocortisone: Apply 1% hydrocortisone cream to areas prone to rash development (e.g., dorsal skin) daily.
-
-
EGFR Inhibitor Administration: Administer the irreversible EGFR inhibitor to Groups B and C according to the planned experimental schedule (e.g., daily oral gavage).
-
Monitoring and Evaluation:
-
Monitor tumor growth via caliper measurements 2-3 times per week.
-
Assess skin toxicity daily using a standardized grading scale (e.g., based on the extent and severity of erythema, papules, and pustules).
-
Monitor body weight and overall animal health daily.
-
-
Endpoint: At the end of the study, collect skin biopsies for histological analysis to assess epidermal thickness, inflammation, and follicular integrity.
Protocol 2: Assessment of Gastrointestinal Toxicity and Management in a Rat Model
-
Animal Model: Sprague-Dawley rats.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Irreversible EGFR inhibitor at a dose known to induce diarrhea.
-
Group 3: Irreversible EGFR inhibitor + Loperamide treatment.
-
-
Treatment Administration:
-
Administer the irreversible EGFR inhibitor to Groups 2 and 3 daily via oral gavage.
-
For Group 3, administer loperamide (e.g., 1-2 mg/kg) subcutaneously or orally, starting 24 hours after the first dose of the EGFR inhibitor, or upon the first signs of diarrhea.
-
-
Monitoring and Evaluation:
-
Monitor body weight daily.
-
Assess stool consistency and frequency daily using a grading scale (e.g., 0=normal, 1=soft, 2=loose, 3=watery).
-
Measure daily food and water intake.
-
-
Endpoint: After a defined treatment period (e.g., 7-14 days), euthanize the animals and collect sections of the small and large intestines for histological examination to assess for signs of mucosal damage, inflammation, and apoptosis (e.g., via TUNEL staining).
Visualizations
Caption: EGFR signaling pathways and mechanisms of on-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of skin toxicity induced by anti-epidermal growth factor receptor antibody treatment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jadpro.com [jadpro.com]
- 6. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 12. Toxicity as a Biomarker of Efficacy of Molecular Targeted Therapies: Focus on EGFR and VEGF Inhibiting Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 16. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vjoncology.com [vjoncology.com]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Irreversible EGFR-TKIs: dreaming perfection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Third-Generation EGFR TKIs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when studying resistance to third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like osimertinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to third-generation EGFR TKIs?
A1: Resistance to third-generation EGFR TKIs, such as osimertinib, is complex and multifactorial. It inevitably develops after a median of 9-13 months of therapy.[1] The mechanisms are broadly classified into two main categories: EGFR-dependent and EGFR-independent pathways.[2][3]
-
EGFR-Dependent Mechanisms: These involve alterations to the EGFR gene itself. The most common is the acquisition of a tertiary mutation in the EGFR kinase domain, with the C797S mutation being the most frequently reported.[1][2][4] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib to the Cys797 residue in the ATP-binding site.[5] Other, less common, EGFR mutations like L718Q have also been identified.[1]
-
EGFR-Independent Mechanisms: These mechanisms allow cancer cells to bypass their reliance on EGFR signaling. They include:
-
Bypass Pathway Activation: The most common is the amplification of the MET proto-oncogene , which occurs in 10-30% of cases.[4][6] Other bypass pathways involve the amplification of HER2 (ERBB2), activation of the RAS-MAPK pathway (e.g., KRAS, BRAF mutations), or activation of PI3K-AKT signaling.[1][7][8]
-
Oncogenic Fusions: Fusions involving genes like RET have been reported as acquired resistance mechanisms.[9]
-
Histologic Transformation: In some cases, the tumor undergoes a phenotypic change, most commonly transforming from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC) , which occurs in 3-14% of patients.[4] Epithelial-to-mesenchymal transition (EMT) is another form of phenotypic change.[10]
-
Cell Cycle Gene Alterations: Amplification or mutations in genes like CDK4/6 and cyclins can also drive resistance.[11]
-
Q2: How do resistance mechanisms differ between first-line and second-line osimertinib treatment?
A2: The landscape of resistance mechanisms depends on the treatment setting. When osimertinib is used as a second-line therapy for patients who have developed the T790M mutation after first- or second-generation TKIs, the loss of T790M is a common finding at the time of progression. In contrast, when osimertinib is used as a first-line treatment, the EGFR T790M mutation is not detected upon development of resistance. Instead, mechanisms like MET amplification and the EGFR C797S mutation are more prevalent.[3][12]
Table 1: Frequency of Acquired Resistance Mechanisms to Osimertinib
| Resistance Mechanism | Frequency in 1st-Line Osimertinib Resistance (%) | Frequency in 2nd-Line (Post-T790M) Osimertinib Resistance (%) | Common Detection Methods |
| EGFR-Dependent | |||
| EGFR C797S Mutation | 3 - 7%[3][12] | 15 - 21%[13] | NGS, RT-PCR, Liquid Biopsy[14][15][16] |
| EGFR L718Q/V Mutation | ~5%[3] | Rare | NGS[1][17] |
| EGFR Amplification | ~33%[3] | Reported[4] | NGS, FISH[18] |
| EGFR-Independent | |||
| MET Amplification | 15 - 31%[3] | 10 - 30%[4] | FISH, NGS[19][20][21][22] |
| HER2 (ERBB2) Amplification | Reported | Reported[8] | FISH, NGS[1][18] |
| PIK3CA Mutations | ~6%[20] | Reported[12] | NGS[23] |
| KRAS/BRAF Mutations | ~3% | ~3% | NGS[6] |
| Histologic Transformation (e.g., to SCLC) | Reported | 3 - 14%[4] | Biopsy with Histopathology |
| Cell Cycle Gene Alterations (CDK4/6, etc.) | ~10% | ~12% | NGS |
Note: Frequencies can vary across studies depending on the patient population and detection methods used.
Q3: What are the best experimental models to study third-generation TKI resistance?
A3: A combination of models is often necessary.
-
Cell Line Models: Developing resistant cell lines by continuous, long-term exposure of TKI-sensitive parental lines (e.g., PC-9, HCC827) to escalating doses of the TKI is a common approach.[24][25][26][27] These models are invaluable for mechanistic studies, target validation, and screening of novel therapeutic strategies.[28][29]
-
Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, can better recapitulate the heterogeneity and microenvironment of the original tumor. They are highly useful for testing the efficacy of new drug combinations.
-
CRISPR-Cas9 Gene Editing: This technology allows for the precise introduction of specific resistance mutations (e.g., C797S) into sensitive cell lines, creating isogenic pairs to study the specific effects of that mutation.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) when testing TKI sensitivity.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure cells are in the logarithmic growth phase throughout the experiment. Create a growth curve for your specific cell line. |
| Drug Concentration and Stability | Prepare fresh drug dilutions from a validated stock for each experiment. Ensure the drug solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). |
| Incubation Time | The duration of drug exposure is critical. An insufficient incubation time may not be enough to observe a cytotoxic/cytostatic effect. Test a time course (e.g., 48h, 72h, 96h) to determine the optimal endpoint. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. For example, reducing agents can affect MTT assays. Run a "drug-only" control (no cells) to check for background signal. Consider using an orthogonal assay method (e.g., crystal violet staining or direct cell counting). |
| Cell Line Heterogeneity | Resistance may be driven by a small sub-population of cells. Consider single-cell cloning to establish a more homogenous population for consistent results. |
Problem 2: Difficulty detecting the EGFR C797S mutation in resistant cell lines or patient samples.
| Potential Cause | Troubleshooting Step |
| Low Allele Frequency | The C797S mutation may be present in only a small fraction of the cells. Use a highly sensitive detection method like digital droplet PCR (ddPCR) or deep sequencing (NGS) rather than conventional Sanger sequencing.[16][18] |
| Poor DNA Quality | Ensure high-quality DNA is extracted from cell pellets or tissue samples. For liquid biopsy, use a validated kit for circulating free DNA (cfDNA) extraction to maximize yield and purity.[15][30] |
| Primer/Probe Design | For PCR-based methods, ensure primers and probes are correctly designed to specifically amplify and detect the C797S mutation. Validate the assay using a positive control (synthetic DNA or a known C797S-positive sample). |
| Sample Type | If tissue biopsy results are negative, the mutation might be detectable in plasma via liquid biopsy, which can capture tumor heterogeneity better than a single-site tissue sample.[31] Conversely, if a liquid biopsy is negative, a tissue biopsy is recommended if feasible.[15] |
Problem 3: Western blot shows loss of total EGFR or p-EGFR in resistant cells, but they are still viable.
| Potential Cause | Troubleshooting Step |
| Bypass Pathway Activation | This is a classic sign of EGFR-independent resistance. The cells no longer rely on EGFR for survival. Perform Western blots for key bypass pathway proteins, such as total and phosphorylated MET, HER2, and downstream effectors like p-AKT and p-ERK.[32] |
| Histologic Transformation | The cells may have undergone a phenotypic switch (e.g., EMT). Check for changes in cell morphology and expression of EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin). |
| Antibody Issues | Ensure the primary antibodies for total and phospho-EGFR are validated and working correctly. Include positive control lysates (e.g., from EGF-stimulated A431 cells) and negative controls.[33] |
| Technical Error in Lysis/Loading | Re-probe the blot for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[32] If the loading control is also absent or weak, there may have been an issue with the protein extraction or quantification step. |
Key Experimental Protocols & Visualizations
Diagram: Mechanisms of Resistance to 3rd-Gen EGFR TKIs
Caption: Overview of EGFR-dependent and -independent resistance mechanisms to third-generation TKIs.
Protocol 1: Western Blot Analysis of EGFR Pathway Activation
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK in response to TKI treatment.
1. Cell Lysis and Protein Quantification: a. Culture cells to 70-80% confluency and treat with the EGFR TKI at desired concentrations and time points. Include a vehicle control (e.g., DMSO). b. Aspirate media, wash cells twice with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[32][34] d. Scrape cells and incubate the lysate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. f. Determine protein concentration using a BCA assay.[32]
2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Include a protein ladder. c. Run the gel until the dye front reaches the bottom. d. Transfer proteins to a PVDF or nitrocellulose membrane. For a large protein like EGFR (~175 kDa), a wet transfer overnight at 4°C is recommended.[34][35]
3. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH) diluted in blocking buffer overnight at 4°C. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.
4. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate. b. Capture the signal using a digital imager or X-ray film.[32] c. Quantify band intensity using software like ImageJ. Normalize phosphoprotein signals to their respective total protein signals, which are then normalized to a loading control (GAPDH or β-actin).[32]
Diagram: Western Blot Experimental Workflow
Caption: Standard experimental workflow for Western Blotting to analyze protein expression.
Protocol 2: Detection of MET Gene Amplification by FISH
Fluorescence In Situ Hybridization (FISH) is the gold standard for detecting MET amplification.[19][20]
1. Sample Preparation: a. Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick). b. Deparaffinize slides in xylene and rehydrate through a series of ethanol washes. c. Perform heat-induced epitope retrieval using a citrate buffer. d. Digest with pepsin or a similar protease to allow probe penetration.
2. Probe Hybridization: a. Use a dual-color probe set consisting of a probe for the MET gene locus (e.g., SpectrumOrange) and a probe for the centromere of chromosome 7 (CEP7) as a control (e.g., SpectrumGreen). b. Apply the probe mixture to the slide, coverslip, and seal. c. Co-denature the sample DNA and the probe on a heat block. d. Hybridize overnight in a humidified chamber at 37°C.
3. Post-Hybridization Washes and Counterstaining: a. Wash the slides in a series of stringent buffers to remove non-specifically bound probe. b. Dehydrate the slides through an ethanol series. c. Apply DAPI (4',6-diamidino-2-phenylindole) as a nuclear counterstain.
4. Imaging and Analysis: a. Use a fluorescence microscope with appropriate filters to visualize the signals. b. Score at least 50-100 non-overlapping tumor cell nuclei. c. Count the number of MET signals (orange) and CEP7 signals (green) per nucleus. d. Calculate the MET/CEP7 ratio. MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0 or a mean MET gene copy number ≥ 5.[11][36]
Diagram: Logic for Interpreting MET FISH Results
Caption: Decision tree for classifying MET amplification status based on FISH analysis.
References
- 1. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors [frontiersin.org]
- 8. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. The first liquid biopsy test approved. Is it a new era of mutation testing for non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next‐generation sequencing of tissue and circulating tumor DNA: Resistance mechanisms to EGFR targeted therapy in a cohort of patients with advanced non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Next-generation sequencing reveals novel resistance mechanisms and molecular heterogeneity in EGFR-mutant non-small cell lung cancer with acquired resistance to EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. mdpi.com [mdpi.com]
- 20. The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lung.org [lung.org]
- 22. NGS and FISH for MET amplification detection in EGFR TKI resistant non-small cell lung cancer (NSCLC) patients: A prospective, multicenter study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers-Applications and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. Next-generation sequencing of paired tyrosine kinase inhibitor-sensitive and -resistant EGFR mutant lung cancer cell lines identifies spectrum of D... [cancer.fr]
- 30. mdpi.com [mdpi.com]
- 31. memoinoncology.com [memoinoncology.com]
- 32. benchchem.com [benchchem.com]
- 33. youtube.com [youtube.com]
- 34. benchchem.com [benchchem.com]
- 35. researchgate.net [researchgate.net]
- 36. MET Amplification Drives Some Non-Small Cell Lung Cancers | Technology Networks [technologynetworks.com]
Technical Support Center: Stability of (3S,4S)-PF-06459988 in DMSO Solution
For researchers, scientists, and drug development professionals utilizing (3S,4S)-PF-06459988, ensuring the stability of the compound in solution is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years). It is crucial to use anhydrous DMSO and store aliquots in tightly sealed vials to minimize exposure to moisture and air.
Q2: I observed precipitation in my DMSO stock solution after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded, especially after freeze-thaw cycles. Before use, ensure the compound is fully redissolved. This can be achieved by gently vortexing the vial and visually inspecting the solution to ensure it is clear. If precipitation persists, gentle warming in a water bath may be attempted, but care should be taken to avoid excessive heat which could accelerate degradation.
Q3: Can multiple freeze-thaw cycles affect the stability of my this compound stock solution?
While specific data for this compound is not publicly available, repeated freeze-thaw cycles can potentially impact the stability of small molecules in DMSO. Each cycle increases the risk of water absorption into the hygroscopic DMSO, which can lead to hydrolysis of susceptible compounds. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q4: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?
Inconsistent results can be a sign of compound degradation. Several factors can contribute to this:
-
Improper Storage: Storing the solution at room temperature or in a frost-free freezer (which undergoes temperature cycling) can accelerate degradation.
-
Contaminated DMSO: Using DMSO that is not anhydrous can introduce water, leading to hydrolysis.
-
Exposure to Light: Photodegradation can occur if the solution is not stored in a light-protected vial (e.g., amber vials).
-
Oxidation: Exposure to air can lead to oxidation. Purging the headspace of the vial with an inert gas like argon or nitrogen can mitigate this.
It is recommended to perform a stability check of your compound using an analytical method like HPLC if you suspect degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Compound has come out of solution. | Gently vortex the vial. If necessary, briefly sonicate or warm the solution. Ensure the compound is fully dissolved before use. For future preparations, consider if the concentration is too high for the storage temperature. |
| Decreased Potency in Assays | Compound degradation. | Prepare a fresh stock solution from solid material. Aliquot the new stock solution to minimize freeze-thaw cycles. Store at -80°C in tightly sealed, light-protected vials. Confirm the purity of the new stock solution via HPLC. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | Review storage conditions and handling procedures. Potential degradation pathways include hydrolysis, oxidation, or photolysis. A forced degradation study may be necessary to identify potential degradants. |
| Color Change in Solution | Possible compound degradation or contamination. | Discard the solution. Prepare a fresh stock solution using high-purity, anhydrous DMSO and solid this compound. |
Stability of this compound in DMSO: Summary of Recommendations
While specific quantitative stability data for this compound in DMSO is not publicly available, the following table summarizes general recommendations for maintaining its integrity based on best practices for small molecule storage.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | DMSO is hygroscopic; water can cause hydrolysis. |
| Storage Temperature | -20°C (short-term, ≤ 1 year), -80°C (long-term, ≤ 2 years) | Lower temperatures slow down chemical degradation. |
| Aliquoting | Prepare single-use aliquots | Minimizes freeze-thaw cycles and associated risks. |
| Container | Tightly sealed, amber glass vials | Protects from moisture, air (oxidation), and light. |
| Handling | Equilibrate to room temperature before opening to prevent condensation. | Minimizes water absorption into the DMSO. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general procedure to determine the stability of this compound in a DMSO solution over time at different storage temperatures.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the compound is fully dissolved by vortexing.
2. Sample Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume, amber glass vials.
-
Tightly cap the vials.
-
Divide the vials into different storage condition groups (e.g., Room Temperature, 4°C, -20°C, -80°C).
3. Time Points for Analysis:
-
Establish a schedule for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
4. Sample Analysis (HPLC Method):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a sample for HPLC analysis by diluting the DMSO stock in a suitable mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method. A typical starting point would be a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.
-
Monitor the peak area of the parent compound and look for the appearance of any new peaks which would indicate degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each storage condition to determine the stability profile.
Visualizations
EGFR Signaling Pathway Inhibition by PF-06459988
This compound is an irreversible inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those containing the T790M mutation. The diagram below illustrates its mechanism of action within the EGFR signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for conducting a stability study of this compound in DMSO solution.
Caption: Workflow for assessing compound stability in DMSO.
Technical Support Center: Interpreting Kinase Selectivity Data for PF-06459988
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor PF-06459988.
Overview of PF-06459988
PF-06459988 is an orally available, third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1] It is designed to be highly potent and selective for mutant forms of EGFR, particularly those containing the T790M resistance mutation, which often arises after treatment with first-generation EGFR inhibitors.[2][3] A key feature of PF-06459988 is its minimal activity against wild-type (WT) EGFR, which is intended to reduce the severe adverse events associated with non-selective EGFR inhibition.[1][2]
Kinase Selectivity Profile Data
The selectivity of a kinase inhibitor is crucial for its efficacy and safety. The following tables summarize the inhibitory activity of PF-06459988 against various EGFR mutants in cellular and enzymatic assays.
Table 1: Cellular Potency of PF-06459988 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| H1975 | L858R/T790M | 13[4] |
| PC9-DRH | Del/T790M | 7[4] |
| H3255 | L858R | 21[4] |
| PC9 | Del | 140[4] |
| HCC827 | Del | 90[4] |
| A549 | WT | 5100[4] |
Table 2: Enzymatic Potency of PF-06459988 Against EGFR Variants
| Kinase Target | Description | IC₅₀ (nM) |
| EGFRL858R/T790M | Double Mutant (Activating + Resistance) | 1.52[5] |
| EGFRWT | Wild-Type | 7.68 (Avitinib, similar compound) |
| Note: Specific enzymatic IC₅₀ values for PF-06459988 against a broad panel were not available in the provided search results, but literature indicates high selectivity for the L858R/T790M mutant over WT.[2][3][5] The value for Avitinib, another pyrrolopyrimidine-based inhibitor, is provided for context on the potency against mutant vs. WT EGFR.[5] |
Signaling Pathway and Mechanism of Action
PF-06459988 acts by inhibiting the EGFR signaling pathway, which is a key driver of cell proliferation and survival in many cancers.[1][5] By selectively targeting mutant forms of EGFR, it blocks downstream signaling cascades.
Experimental Protocols & Workflows
A precise experimental protocol is critical for obtaining reliable kinase selectivity data. Below is a generalized protocol for an in vitro kinase assay.
General Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines a common method for determining inhibitor potency by measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[6]
-
Prepare Reagents :
-
Inhibitor Dilutions : Prepare a 10-point, 3-fold serial dilution of PF-06459988 in DMSO. The starting concentration is typically around 100 µM.[6]
-
Kinase Buffer : Prepare a suitable kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[6]
-
Enzyme/Substrate Mix : Prepare a solution containing the purified recombinant kinase and its specific peptide or protein substrate in the kinase buffer.
-
ATP Mix : Prepare a solution of ATP mixed with [γ-³³P]ATP. The final ATP concentration should ideally be at the Kₘ for each specific kinase to ensure accurate IC₅₀ determination.[6][7]
-
-
Assay Procedure :
-
Dispense the serially diluted inhibitor or a DMSO vehicle control into the wells of a 384-well plate.[8]
-
Add the kinase/substrate mix to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.[6]
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mixture to all wells.
-
Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a strong acid, such as phosphoric acid.[6]
-
-
Detection and Analysis :
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.[6]
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[6]
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[6]
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the difference between IC₅₀, Kᵢ, and Kₔ?
A: These terms all describe the potency of an inhibitor, but they are not interchangeable.
-
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[9][10] It is an operational parameter and can be influenced by factors like enzyme and substrate (ATP) concentrations.[11][12]
-
Kᵢ (Inhibition constant): This is the dissociation constant for the binding of the inhibitor to the enzyme.[10] It represents the intrinsic binding affinity and is independent of the assay conditions, making it a more reliable value for comparing inhibitor potency.[7][10] For a competitive inhibitor, the IC₅₀ value can be converted to a Kᵢ value if the substrate concentration and the Kₘ of the substrate are known.
-
Kₔ (Dissociation constant): This is a more general term for the equilibrium constant between a complex and its components (e.g., enzyme-inhibitor complex dissociating into free enzyme and inhibitor).[11] For inhibitors, Kᵢ is the more specific and commonly used term.
Q2: Why is PF-06459988's selectivity for mutant EGFR over WT EGFR important?
A: Selectivity is critical for therapeutic efficacy and minimizing toxicity. The severe side effects of first-generation EGFR inhibitors (like skin rash and diarrhea) are often caused by the inhibition of WT EGFR in healthy tissues.[2] By demonstrating significantly higher potency against T790M-containing mutant EGFR while sparing WT EGFR, PF-06459988 can potentially overcome drug resistance and offer a better safety profile.[1][2]
Q3: My in vitro assay with PF-06459988 is not showing the expected inhibition. What are some potential causes?
A: If you observe lower-than-expected potency, consider the following troubleshooting steps:
-
Reagent Integrity and Handling:
-
Solubility: Ensure the compound is fully dissolved in a suitable solvent like DMSO before making aqueous dilutions. Visually inspect for any precipitate.[13]
-
Stability: Minimize freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in assay buffer for each experiment, as inhibitors can be unstable in aqueous solutions.[13]
-
-
Assay Conditions:
-
ATP Concentration: If you are using a very high concentration of ATP, it can outcompete ATP-competitive inhibitors, leading to an artificially high IC₅₀.[9] For accurate Kᵢ determination, the ATP concentration should be at or near its Kₘ value for the kinase.[7][14]
-
Enzyme Concentration: For very potent, tight-binding inhibitors, the IC₅₀ can be limited by the enzyme concentration. The lowest possible IC₅₀ value is half the enzyme concentration.[7] Ensure you are using a low enough enzyme concentration to detect potent inhibition.
-
Reagent Purity: Impurities in ATP, substrates, or buffers can interfere with the reaction.[15]
-
-
Enzyme Activity:
-
Recombinant Protein Quality: Ensure the purified kinase is active and properly folded. Protein aggregation can reduce or alter activity.[15]
-
Autophosphorylation: Some kinases can autophosphorylate. Assays that measure total ATP consumption (like some luminescence-based assays) may not distinguish between substrate phosphorylation and autophosphorylation, potentially confounding results.[14]
-
Q4: What are "off-target" effects and why is profiling for them important?
A: Off-target effects occur when a drug binds to and modulates the activity of proteins other than its intended primary target.[16][17] These interactions can be a source of unexpected toxicity or, in some cases, contribute to the drug's therapeutic effect (polypharmacology).[9][18] Comprehensive kinase selectivity profiling against a large panel of kinases is essential to identify potential off-target activities early in drug development, providing a more complete picture of a compound's biological activity and potential liabilities.[8][19]
References
- 1. Facebook [cancer.gov]
- 2. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 11. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. icr.ac.uk [icr.ac.uk]
- 19. go.drugbank.com [go.drugbank.com]
Technical Support Center: Stereoisomer-Specific Inhibitor Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals in the creation of stereoisomer-specific inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to develop a single stereoisomer instead of a racemate?
While chemically similar, enantiomers can have vastly different biological effects because biological systems, like receptors and enzymes, are themselves chiral.[1][2] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or cause undesirable or toxic effects.[2] Developing a single-enantiomer drug can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics.[2] Regulatory bodies like the FDA require that the stereoisomeric composition of a drug be known and that its development as a single enantiomer or racemate be justified.[1][3]
Q2: What are the main challenges in developing stereoisomer-specific inhibitors?
The primary challenges are multifaceted and span the entire drug development pipeline:[4][5]
-
Chiral Separation: Achieving high optical purity by separating enantiomers from a racemic mixture can be difficult and costly.[4][5]
-
Stereoselective Synthesis: Designing and optimizing synthetic routes that produce only the desired enantiomer is a significant chemical challenge.[4]
-
Differential Bioactivity: Accurately determining the distinct pharmacological and toxicological profiles of each enantiomer requires sensitive and specific assays.
-
Pharmacokinetics: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME).[2][6]
-
Chiral Inversion: One enantiomer can convert into its counterpart in vivo, potentially negating the benefits of administering a single isomer.[6][7][8]
Q3: What is chiral inversion and why is it a concern?
Chiral inversion is the in vivo conversion of one enantiomer into its mirror image.[6][7] This is a significant concern because it can alter a drug's efficacy and safety profile.[7] For example, the therapeutically inactive (R)-enantiomer of ibuprofen undergoes a one-way conversion to the active (S)-enantiomer in the body.[9] In other cases, a safe enantiomer could convert to a toxic one.[9] It is crucial to investigate the potential for chiral inversion early in drug development using both in vitro (e.g., incubating a single enantiomer with liver microsomes) and in vivo (animal studies) models with chiral analytical methods.[6]
Troubleshooting Guide: Chiral Separation & Analysis
Effective separation and analysis of stereoisomers are foundational to development. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[10]
Problem: I am seeing poor or no resolution between my enantiomers on my chiral HPLC.
Poor resolution is a common issue that can often be resolved through systematic optimization.[11]
Troubleshooting Steps:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the most critical factor.[11] If the initial choice is not working, screening a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is the recommended first step.[11]
-
Optimize the Mobile Phase:
-
Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).[11]
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[11]
-
Additives: For polar or ionic compounds, adding small amounts of volatile acids or bases (e.g., trifluoroacetic acid, triethylamine) can significantly impact retention and selectivity.[12]
-
-
Adjust Flow Rate: Chiral separations are often sensitive to flow rate. Try reducing the flow rate, as this can increase efficiency and improve resolution.[11][12]
-
Vary Column Temperature: Temperature can have a significant and sometimes unpredictable effect.[11] Using a column oven, test temperatures both above and below ambient to find the optimum for your separation.
Troubleshooting Guide: In Vitro Assays
Problem: My stereoisomers show very similar activity/binding affinity in my initial assays. How can I resolve this?
Apparent non-stereoselectivity can arise from experimental artifacts or insufficient assay sensitivity. It's crucial to confirm whether the lack of difference is real or an artifact.
Troubleshooting Steps:
-
Confirm Enantiomeric Purity: First, verify the enantiomeric excess (e.e.) of your samples using a validated chiral HPLC or SFC method. Impurities of the more active enantiomer can mask the true activity of the less active one.
-
Refine Assay Conditions:
-
Enzymatic Assays: Ensure substrate concentration is not saturating, as this can mask differences in inhibitor potency (Ki). Check that buffer pH, temperature, and co-factor concentrations are optimal and stable.[13][14]
-
Receptor Binding Assays: Use a radioligand concentration at or below its Kd value to maximize sensitivity to competitive inhibition. Ensure the assay has reached equilibrium.[15]
-
-
Increase Assay Precision: Increase the number of replicates and ensure the concentration-response curve is well-defined with a sufficient number of data points, especially around the IC50.
-
Use a More Sensitive Assay Format: If initial assays (e.g., basic enzymatic assays) are inconclusive, switch to a higher-sensitivity method. Surface Plasmon Resonance (SPR), for example, can directly measure binding kinetics (k_on, k_off) and affinity (KD) for each enantiomer, often revealing subtle but significant differences.
Comparative Data on Stereoselective Metabolism
Differences in activity can often be traced to stereoselective metabolism. The following table shows examples of drugs where the clearance rates of the R and S enantiomers differ significantly, which can lead to different exposure levels in vivo.[6]
| Drug | In Vitro System | Clint (R) (μL/min/mg) | Clint (S) (μL/min/mg) | Ratio (R/S) |
| Nifedipine | HLM | 21.9 | 195 | 0.11 |
| Nifedipine | RLM | 11.7 | 4.3 | 2.72 |
| Flurbiprofen | HLM | 26.1 | 10.7 | 2.44 |
| Flurbiprofen | RLM | 15.3 | 1.72 | 8.88 |
| Source: Adapted from WuXi AppTec DMPK data.[6] HLM: Human Liver Microsomes, RLM: Rat Liver Microsomes. |
Key Experimental Protocols
Protocol: Determining Enantiomer Binding Affinity via Radioligand Binding Assay
This protocol outlines a competitive binding experiment to determine the inhibition constant (Ki) for each stereoisomer.[15]
Objective: To determine the affinity (Ki) of the (R)- and (S)-enantiomers of an inhibitor for a specific receptor.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radioligand with known affinity (Kd) for the target receptor
-
(R)-enantiomer and (S)-enantiomer stock solutions
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Preparation: Serially dilute the (R)- and (S)-enantiomer stocks to create a range of 10-12 concentrations that will span the expected Ki value.
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration ≈ Kd), and receptor membranes.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, receptor membranes, and a high concentration of a known, non-radiolabeled ligand to saturate the receptors.
-
Competitive Binding: For each enantiomer, add assay buffer, radioligand, receptor membranes, and the corresponding enantiomer dilution.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (determined in preliminary experiments).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each enantiomer concentration, plot the percentage of specific binding against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each enantiomer.
-
Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. article.scirea.org [article.scirea.org]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Chiral Inversion of Pharmaceutical Drugs - Mini Review | Bentham Science [benthamscience.com]
- 8. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Hidden Chirality in Drug Metabolites: A metabolic blind spot – Chiralpedia [chiralpedia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Covalent Inhibitors by Balancing k_inact/K_I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of covalent inhibitors. The focus is on the critical balance between the rate of inactivation (k_inact) and the initial binding affinity (K_I), a key determinant of a covalent inhibitor's efficacy and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is k_inact/K_I a more informative metric than IC50 for covalent inhibitors?
A1: For covalent inhibitors, the potency is time-dependent. Unlike IC50, which is a measure of concentration at a fixed time point, the second-order rate constant, k_inact/K_I, provides a more accurate representation of the inhibitor's efficiency. It encapsulates both the initial non-covalent binding affinity (K_I) and the maximum rate of covalent bond formation (k_inact). Relying solely on IC50 can be misleading as it may not distinguish between a compound that binds tightly but reacts slowly and one that binds weakly but reacts quickly. The latter may have a higher risk of off-target reactivity. Furthermore, k_inact/K_I is independent of incubation time and protein concentration, making it a more robust parameter for structure-activity relationship (SAR) studies and for translating biochemical potency to cellular and in vivo settings.
Q2: What is the ideal balance between k_inact and K_I for a successful covalent inhibitor?
A2: The optimal balance between k_inact and K_I is target-dependent and aims to maximize on-target residence time while minimizing off-target effects. A potent covalent inhibitor typically possesses high initial binding affinity (low K_I) to ensure target specificity, followed by a moderate rate of covalent bond formation (k_inact). An excessively high k_inact can lead to indiscriminate reactions with off-target nucleophiles, potentially causing toxicity. The goal is to have the inhibitor spend sufficient time in the binding pocket (driven by a low K_I) to allow for the specific covalent reaction to occur, even with a moderately reactive warhead.
Q3: How do I interpret my k_inact/K_I data to guide inhibitor optimization?
A3: Analyzing the individual components, k_inact and K_I, provides deeper insights for optimization than the combined ratio alone.
-
Low k_inact/K_I: This could be due to weak binding (high K_I) or slow reaction chemistry (low k_inact). To improve, focus on modifications to the scaffold to enhance non-covalent interactions and increase affinity.
-
High k_inact but also high K_I: This indicates a reactive warhead on a poorly binding scaffold, which is a high-risk profile for off-target reactivity. The priority should be to improve the scaffold's affinity for the target.
-
Low k_inact but low K_I: This suggests a tightly binding compound with a less reactive warhead. While specific, the inactivation of the target may be too slow in a biological context. Here, subtle modifications to the warhead to increase its reactivity without sacrificing affinity could be beneficial.
-
High k_inact/K_I: This is the desired outcome. Further optimization can focus on fine-tuning the balance to maximize the therapeutic window, potentially by further increasing affinity or slightly modulating reactivity to minimize any remaining off-target concerns.
Analyzing trends in k_inact and K_I across a series of analogs is crucial for building a clear structure-activity relationship (SAR).
Troubleshooting Guides
Issue 1: High variability in k_inact/K_I measurements between experiments.
| Possible Cause | Troubleshooting Step |
| Enzyme Instability | Confirm enzyme stability over the course of the experiment. Run a control with enzyme alone and measure its activity at different time points. |
| Compound Instability or Aggregation | Check the solubility and stability of your inhibitor in the assay buffer. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation. |
| Inaccurate Protein or Compound Concentration | Ensure accurate determination of stock concentrations. Use methods like Bradford or BCA for protein and ensure accurate weighing and dissolution of the compound. |
| Assay Conditions Not Optimized | Re-evaluate assay parameters such as buffer composition, pH, and temperature. Ensure the substrate concentration is well below the K_M for competitive inhibitors if using an activity-based assay. |
| Data Analysis Method | Ensure you are using the correct kinetic model for data fitting. The two-step model for covalent inhibition is generally appropriate. |
Issue 2: My k_inact value is too high, suggesting a very reactive compound.
| Possible Cause | Troubleshooting Step |
| Inherently Reactive Warhead | Consider modifying the electrophilic warhead to a less reactive one. For example, transitioning from a Michael acceptor with a strong electron-withdrawing group to one with a weaker one. |
| Non-specific Reactivity | Test for reactivity with a non-target protein containing a reactive nucleophile (e.g., glutathione S-transferase with glutathione). |
| Assay Artifact | Ensure that the observed inactivation is not due to compound interference with the detection method (e.g., fluorescence quenching). Run appropriate controls. |
Issue 3: I am unable to saturate the k_obs vs. [Inhibitor] plot to determine k_inact.
| Possible Cause | Troubleshooting Step |
| Low Inhibitor Solubility | The required concentrations to reach saturation may exceed the compound's solubility limit. Try different buffer conditions or the addition of a co-solvent. |
| Very High K_I | If the initial binding is very weak, saturation may not be achievable within a practical concentration range. Focus on improving the scaffold's affinity (K_I). |
| Rapid Inactivation | If k_inact is very high, the reaction may be too fast to measure accurately at high inhibitor concentrations. Consider using a stopped-flow instrument for rapid kinetics. |
Experimental Protocols
Protocol 1: Determination of k_inact and K_I using Intact Protein Mass Spectrometry
This method directly measures the formation of the covalent adduct over time.
-
Materials:
-
Purified target protein
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., PBS or HEPES-based buffer, pH 7.4)
-
Quenching solution (e.g., 1% formic acid in water)
-
LC-MS system (e.g., RapidFire-MS)
-
-
Procedure:
-
Prepare a series of inhibitor dilutions in the assay buffer at various concentrations.
-
Incub
-
Validation & Comparative
A Comparative Guide to the Efficacy of (3S,4S)-PF-06459988 and PF-06459988
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PF-06459988 and its stereoisomer, (3S,4S)-PF-06459988. PF-06459988 is a third-generation, irreversible epidermal growth factor receptor (EGFR) inhibitor designed to target mutant forms of EGFR, particularly the T790M resistance mutation, while sparing the wild-type (WT) form.[1][2] Understanding the stereochemical nuances of this compound is critical for drug development, as chirality can significantly impact pharmacological activity.
Stereoisomers and Their Efficacy
For instance, a study on a similar pair of enantiomers, referred to as compounds 16 (R-enantiomer) and 17 (S-enantiomer), revealed a marked difference in their inhibitory activities against both wild-type and double mutant (DM) EGFR.[5] The S-enantiomer (compound 17) demonstrated significantly greater potency in both biochemical and cellular assays.[5]
Quantitative Comparison of Representative Enantiomers
The following tables summarize the experimental data for the representative R and S enantiomers of a comparable acrylamide EGFR inhibitor.[5] This data serves to illustrate the typical disparity in efficacy observed between stereoisomers of this class of compounds.
Table 1: Biochemical Inhibition of EGFR
| Compound | Target | pIC50 |
| Compound 16 (R-enantiomer) | EGFR WT | - |
| Compound 17 (S-enantiomer) | EGFR WT | > 8.0 |
| Compound 16 (R-enantiomer) | EGFR DM (L858R/T790M) | - |
| Compound 17 (S-enantiomer) | EGFR DM (L858R/T790M) | - |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Cellular Inhibition of EGFR Phosphorylation and Cell Growth
| Compound | Cell Line | Assay | pIC50 / pGI50 |
| Compound 16 (R-enantiomer) | A431 (WT EGFR) | EGFR Phosphorylation | 7.1 |
| Compound 17 (S-enantiomer) | A431 (WT EGFR) | EGFR Phosphorylation | > 8.0 |
| Compound 16 (R-enantiomer) | H1975 (DM EGFR) | EGFR Phosphorylation | - |
| Compound 17 (S-enantiomer) | H1975 (DM EGFR) | EGFR Phosphorylation | - |
| Compound 16 (R-enantiomer) | A431 (WT EGFR) | Cell Growth Inhibition | 6.5 |
| Compound 17 (S-enantiomer) | A431 (WT EGFR) | Cell Growth Inhibition | 8.1 |
pGI50 is the negative logarithm of the half-maximal growth inhibition concentration.
Mechanism of Action: EGFR Signaling Pathway
PF-06459988 acts as an irreversible inhibitor of mutant EGFR.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote cell proliferation and survival. PF-06459988 covalently binds to a cysteine residue in the ATP-binding site of mutant EGFR, thereby blocking its kinase activity and inhibiting these signaling pathways.[6]
Figure 1. Simplified signaling pathway of mutant EGFR and the inhibitory action of PF-06459988.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of EGFR inhibitor efficacy.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against wild-type and mutant EGFR kinase activity.
Materials:
-
Recombinant human EGFR protein (wild-type and mutant forms)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a microplate, add the EGFR enzyme, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (Cellular Assay)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in EGFR-dependent cancer cell lines.
Materials:
-
Cancer cell lines with known EGFR status (e.g., A431 for WT EGFR, H1975 for L858R/T790M mutant EGFR)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 values by fitting the data to a dose-response curve.
Figure 2. General experimental workflow for biochemical and cellular assays.
Conclusion
The stereochemistry of PF-06459988 is a critical determinant of its efficacy as an EGFR inhibitor. The (3R,4R)-enantiomer, PF-06459988, is the potent, biologically active form, while the (3S,4S)-enantiomer is significantly less active. This disparity in activity, as illustrated by data from closely related compounds, underscores the importance of stereoselective synthesis and evaluation in the development of targeted cancer therapies. For researchers and drug development professionals, focusing on the (3R,4R) stereoisomer is paramount for achieving the desired therapeutic effect against mutant EGFR-driven cancers.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Third-Generation EGFR Inhibitors: PF-06459988 versus Osimertinib in T790M Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), PF-06459988 and osimertinib. Both compounds are designed to overcome the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This document summarizes their mechanisms of action, presents available preclinical data, and provides detailed experimental protocols to aid in research and drug development.
Disclaimer: The quantitative data for PF-06459988 and osimertinib presented in this guide are compiled from separate publications. Due to the absence of a direct head-to-head study under identical experimental conditions, a direct comparison of potency should be interpreted with caution.
Mechanism of Action
Both PF-06459988 and osimertinib are irreversible EGFR TKIs that selectively target mutant forms of EGFR, including the sensitizing mutations (e.g., L858R and exon 19 deletions) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR.[1][2][3] They form a covalent bond with a conserved cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inhibiting cancer cell proliferation and inducing apoptosis.[4][5]
Figure 1: Simplified EGFR signaling pathway and the inhibitory mechanism of PF-06459988 and osimertinib.
In Vitro Efficacy
The following tables summarize the in vitro potency of PF-06459988 and osimertinib against various NSCLC cell lines harboring different EGFR mutations.
Table 1: In Vitro Potency of PF-06459988
Data from Cheng, H., et al. J. Med. Chem. 2016, 59 (5), pp 2005-2024.[2][6]
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| H1975 | L858R/T790M | 13 |
| PC9-DRH | Del E746-A750/T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del E746-A750 | 140 |
| HCC827 | Del E746-A750 | 90 |
| A549 | WT | 5100 |
Table 2: In Vitro Potency of Osimertinib
Data compiled from multiple sources.[7][8][9]
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| H1975 | L858R/T790M | 4.6 - 11 |
| PC9-ER | Del E746-A750/T790M | 13 - 166 |
| PC9 | Del E746-A750 | 15 - 23 |
| H3255 | L858R | 25 |
| Calu-3 | WT | 650 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized and can be adapted for the evaluation of other EGFR inhibitors.
Biochemical EGFR Kinase Inhibition Assay
This assay determines the direct inhibitory activity of a compound against purified EGFR kinase domains.
Figure 2: Workflow for a biochemical EGFR kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human EGFR kinase domains (WT and mutant), kinase buffer, ATP, substrate (e.g., a poly-GT peptide), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
In a 384-well plate, add the EGFR enzyme to the kinase buffer.
-
Add the test compound at various concentrations and incubate to allow for binding.
-
Initiate the reaction by adding a mixture of ATP and the substrate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.[5]
-
Cell-Based Proliferation Assay
This assay assesses the anti-proliferative effect of a compound on cancer cell lines.
Methodology:
-
Cell Lines: NSCLC cell lines with different EGFR mutation statuses (e.g., H1975, PC9, A549).
-
Reagents: Complete cell culture medium, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add the cell viability reagent to each well and measure the luminescence.
-
Normalize the data to the vehicle-treated controls and calculate the IC₅₀ values.[4]
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Figure 3: Workflow for an in vivo xenograft efficacy study.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Procedure:
-
Implant human NSCLC cells (e.g., H1975) subcutaneously into the flanks of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Summary and Conclusion
Both PF-06459988 and osimertinib are potent, irreversible third-generation EGFR inhibitors with high selectivity for T790M mutant EGFR. The available preclinical data from separate studies suggest that both compounds are highly effective in inhibiting the proliferation of NSCLC cells harboring the T790M resistance mutation.
Osimertinib has undergone extensive preclinical and clinical development, leading to its approval and establishment as a standard of care for patients with T790M-positive NSCLC.[3] The data for PF-06459988, primarily from its initial discovery publication, demonstrates its potential as a highly selective and potent agent.[2]
For a definitive comparison of the efficacy of these two compounds, a head-to-head preclinical or clinical study would be required. The experimental protocols provided in this guide offer a standardized framework for such comparative studies, which are essential for advancing the development of next-generation EGFR inhibitors.
References
- 1. Drug: Osimertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Third-Generation EGFR Inhibitors in Oncology Research
A deep dive into the performance, selectivity, and mechanisms of action of leading third-generation EGFR tyrosine kinase inhibitors, providing researchers and drug development professionals with a comprehensive guide for preclinical and clinical evaluation.
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has driven the development of the third generation of these targeted therapies. This guide provides a comparative analysis of prominent third-generation EGFR inhibitors, including the approved drugs osimertinib, aumolertinib, and lazertinib, as well as other key compounds that have been pivotal in the field. We present a compilation of preclinical data, clinical trial outcomes, and detailed experimental protocols to aid in the rational selection and evaluation of these agents in a research and development setting.
Mechanism of Action: Irreversible Inhibition of Mutant EGFR
Third-generation EGFR TKIs were specifically designed to overcome the resistance conferred by the T790M mutation while sparing wild-type (WT) EGFR, thereby reducing the dose-limiting toxicities associated with earlier-generation inhibitors.[1][2] Their mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding allows for potent and sustained inhibition of both the primary sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1]
Preclinical Efficacy: A Quantitative Comparison
The potency and selectivity of third-generation EGFR inhibitors are critical determinants of their therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key inhibitors against various EGFR mutations and wild-type EGFR, as reported in preclinical studies. Lower IC50 values indicate greater potency.
| Inhibitor | EGFR ex19del (nM) | EGFR L858R (nM) | EGFR L858R/T790M (nM) | EGFR ex19del/T790M (nM) | EGFR WT (nM) | Selectivity Ratio (WT/mutant) |
| Osimertinib | 17[3] | 15[3] | 15[3] | 17[3] | 480-1,865 | ~32-124x |
| Lazertinib | 5.3[4] | 20.6[4] | 2.0[4] | 1.7[4] | 722.7 | ~35-425x |
| Aumolertinib | 9.2[5] | - | 10[5] | - | 225[5] | ~22.5-24x |
| Rociletinib | 7[3] | - | 32[3] | - | 547[3] | ~17-78x |
| Olmutinib | 10[3] | - | 9.2[3] | - | 2225 | ~222-241x |
| Nazartinib | 2[6] | 6[6] | 4[6] | - | 1031[7] | ~171-515x |
Note: IC50 values can vary depending on the specific cell line and assay conditions used in the study. The selectivity ratio is an approximation based on the provided data.
Clinical Performance: Head-to-Head and Comparative Trials
The clinical efficacy of third-generation EGFR inhibitors has been extensively evaluated in large-scale clinical trials. The following table summarizes key outcomes from pivotal Phase III trials for the approved drugs, demonstrating their superiority over earlier-generation TKIs in first-line and subsequent treatment settings.
| Trial (Inhibitor) | Comparator | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| FLAURA (Osimertinib) | Gefitinib or Erlotinib | 1st-line advanced EGFRm NSCLC | 18.9 months vs. 10.2 months | 80% vs. 76% |
| LASER301 (Lazertinib) | Gefitinib | 1st-line advanced EGFRm NSCLC | 20.6 months vs. 9.7 months | 76% vs. 76% |
| AENEAS (Aumolertinib) | Gefitinib | 1st-line advanced EGFRm NSCLC | 19.3 months vs. 9.9 months | 73.8% vs. 72.1% |
Key Experimental Protocols
To facilitate the independent evaluation of third-generation EGFR inhibitors, we provide detailed protocols for three fundamental assays: an enzymatic kinase assay to determine direct inhibitory activity, a cell viability assay to assess cellular potency, and a western blot protocol to measure inhibition of EGFR signaling.
Experimental Workflow for Inhibitor Evaluation
EGFR Enzymatic Kinase Assay
This protocol outlines a continuous-read kinase assay to measure the inherent potency of compounds against EGFR.[6]
Materials:
-
Recombinant EGFR enzyme (Wild-Type and mutant forms)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds serially diluted in 50% DMSO
-
384-well, white, non-binding surface microtiter plates
-
Plate reader capable of fluorescence detection (e.g., λex360/λem485)
Procedure:
-
Prepare 10X stocks of EGFR enzyme, and 1.13X stocks of ATP and peptide substrate in 1X kinase reaction buffer.
-
Add 5 µL of each enzyme to the wells of a 384-well plate.
-
Add 0.5 µL of serially diluted test compounds or DMSO vehicle control to the wells.
-
Pre-incubate the enzyme and compound for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Monitor the reaction kinetics by reading the fluorescence every 71 seconds for 30-120 minutes in a plate reader.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of EGFR inhibitors on the viability of cancer cell lines.[8][9]
Materials:
-
EGFR-mutant cancer cell lines (e.g., NCI-H1975 for L858R/T790M, PC-9 for ex19del)
-
Complete cell culture medium
-
Test compounds serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Western Blotting for EGFR Signaling Pathway
This protocol details the detection of phosphorylated EGFR and downstream signaling proteins (Akt and Erk) to confirm the inhibitory effect of the compounds on the EGFR pathway.[5][10]
Materials:
-
EGFR-mutant cancer cell lines
-
Serum-free cell culture medium
-
EGF (Epidermal Growth Factor)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-Erk, anti-total Erk, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Seed cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total protein and loading control to ensure equal loading.
EGFR Signaling Pathway
The EGFR signaling network is a complex cascade of intracellular events that regulate key cellular processes. Upon ligand binding and dimerization, EGFR autophosphorylates on multiple tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling. The two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and growth.[11]
Conclusion
Third-generation EGFR inhibitors represent a significant advancement in the treatment of EGFR-mutated NSCLC, particularly in the context of T790M-mediated resistance. This guide provides a comparative framework for researchers and drug developers to evaluate the preclinical and clinical attributes of these important therapeutic agents. The provided data and protocols serve as a valuable resource for ongoing research aimed at further optimizing targeted therapies for lung cancer and overcoming the ongoing challenge of drug resistance.
References
- 1. olmutinib [drugcentral.org]
- 2. Structural Basis for Inhibition of Mutant EGFR with Lazertinib (YH25448) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
Validating EGFR Target Engagement: A Comparative Guide to (3R,4R)-PF-06459988
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor, (3R,4R)-PF-06459988, with other notable EGFR inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to objectively assess its performance in EGFR target engagement.
Introduction to (3R,4R)-PF-06459988
(3R,4R)-PF-06459988 is an orally available, third-generation, irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR).[1] It demonstrates high potency and selectivity for EGFR mutants harboring the T790M resistance mutation, which often arises after treatment with first-generation EGFR tyrosine kinase inhibitors (TKIs).[1] A key feature of (3R,4R)-PF-06459988 is its minimal activity against wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile by reducing the on-target side effects commonly associated with less selective EGFR inhibitors.[1] It is worth noting that the (3S,4S) enantiomer of PF-06459988 is less active.[2]
Comparative Analysis of EGFR Inhibitors
To validate the target engagement and efficacy of (3R,4R)-PF-06459988, its performance is compared with first- and third-generation EGFR inhibitors, Gefitinib and Osimertinib, respectively.
-
Gefitinib (Iressa®) is a first-generation, reversible EGFR TKI that is effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) but is largely ineffective against the T790M resistance mutation.[3][4]
-
Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR TKI that is potent against both sensitizing mutations and the T790M resistance mutation, while also sparing wild-type EGFR.[5][6]
Data Presentation
The following tables summarize the in vitro potency of (3R,4R)-PF-06459988, Osimertinib, and Gefitinib against various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the biological activity).
Table 1: Cellular IC50 Values of EGFR Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | (3R,4R)-PF-06459988 IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 140[1] | ~10-20[7] | 77.26[3] |
| HCC827 | Exon 19 deletion | 90[1] | ~10-15[7] | 13.06[3] |
| H3255 | L858R | 21[1] | ~10-20 | 12[6] |
| H1975 | L858R + T790M | 13[1] | ~15-25[7] | > 5000[7] |
| PC9-DRH | Exon 19 del + T790M | 7[1] | ~13 | > 4000[7] |
| A549 | WT | 5100[1] | 493.8[5] | > 10,000[4] |
Note: IC50 values are compiled from various sources and may have been determined under slightly different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of EGFR target engagement are provided below.
Protocol 1: Western Blot for EGFR Phosphorylation
This assay directly measures the ability of an inhibitor to block the autophosphorylation of EGFR and its downstream signaling proteins.
1. Cell Culture and Treatment:
- Seed NSCLC cells (e.g., H1975, PC-9) in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 12-16 hours.
- Pre-treat cells with varying concentrations of the EGFR inhibitor (e.g., (3R,4R)-PF-06459988, Osimertinib, Gefitinib) or vehicle control (DMSO) for 2-4 hours.
- Stimulate cells with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.
1. Cell Seeding:
- Seed NSCLC cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the EGFR inhibitors in culture medium.
- Add the diluted compounds to the respective wells and incubate for 72 hours.
3. MTT Addition and Incubation:
- Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by (3R,4R)-PF-06459988.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.
Logical Relationship of Dose-Dependent Inhibition
Caption: Logical relationship of dose-dependent inhibition by an EGFR inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Kinase Selectivity: PF-06459988 versus Rociletinib
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of targeted inhibitors is paramount for predicting efficacy and anticipating potential off-target effects. This guide provides a detailed comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), PF-06459988 and rociletinib, with a focus on their kinase selectivity profiles supported by experimental data.
Both PF-06459988 and rociletinib were developed to target EGFR mutations that confer resistance to earlier-generation TKIs, most notably the T790M "gatekeeper" mutation. While both compounds exhibit potent activity against these mutant forms of EGFR, their broader kinase selectivity profiles reveal key differences that can influence their therapeutic window and side-effect profiles.
Executive Summary of Kinase Selectivity
PF-06459988 demonstrates a highly selective kinase inhibition profile, with its primary activity focused on mutant forms of EGFR. It exhibits significant sparing of wild-type (WT) EGFR and has greatly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. This high degree of selectivity is attributed to a minimally reactive electrophile, which reduces the likelihood of off-target labeling.[1]
Rociletinib is also a potent inhibitor of mutant EGFR, including the T790M resistance mutation, while showing reduced activity against WT EGFR.[2][3] However, kinase profiling has revealed weak inhibition of other kinases, including FAK, CHK2, ERBB4, and JAK3.[2] Furthermore, a major metabolite of rociletinib, M502, has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R) and the insulin receptor (INSR), which is associated with the clinically observed hyperglycemia.
Quantitative Kinase Selectivity Data
The following tables summarize the available quantitative data on the kinase selectivity of PF-06459988 and rociletinib.
Table 1: Cellular Activity of PF-06459988 against Non-Small Cell Lung Cancer (NSCLC) Cell Lines [4]
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 13 |
| PC9-DRH | Del/T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del | 140 |
| HCC827 | Del | 90 |
| A549 | WT | 5100 |
Table 2: In Vitro Kinase and Cellular Activity of Rociletinib [2]
| Target/Cell Line | Assay Type | IC50 (nM) |
| EGFR L858R/T790M | In Vitro Kinase Assay | <0.51 |
| EGFR WT | In Vitro Kinase Assay | 6 |
| Various NSCLC Cell Lines | Cellular Growth Assays | 100-140 |
Experimental Protocols
The data presented in this guide were generated using established biochemical and cellular kinase assays. Below are generalized protocols representative of the methodologies employed.
Biochemical Kinase Assay (In Vitro IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant kinase (e.g., EGFR L858R/T790M, EGFR WT), peptide substrate, ATP, kinase reaction buffer, test compounds (PF-06459988 or rociletinib), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the purified kinase is pre-incubated with serially diluted concentrations of the test compound in a multi-well plate.
-
The kinase reaction is initiated by the addition of a mixture containing the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.
-
IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Phosphorylation Assay (Cellular IC50 Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.
-
Reagents and Materials: NSCLC cell lines with defined EGFR mutation status, cell culture media, serum, test compounds, lysis buffer, antibodies specific for the phosphorylated and total forms of the target kinase, and a detection system (e.g., Western blotting or ELISA).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration.
-
Following treatment, the cells are lysed to release cellular proteins.
-
The concentration of the phosphorylated target kinase and the total amount of the target kinase in the cell lysates are determined using an immunoassay format.
-
The ratio of phosphorylated to total kinase is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percent inhibition of phosphorylation against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating kinase inhibitor selectivity.
Caption: EGFR signaling pathway and points of inhibition by PF-06459988 and rociletinib.
Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor.
References
- 1. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vivo Showdown: A Head-to-Head Comparison of EGFR T790M Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of prominent EGFR T790M inhibitors, supported by experimental data. We delve into the performance of osimertinib, rociletinib, and aumolertinib, offering a clear perspective on their preclinical efficacy.
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary driver of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This has spurred the development of third-generation inhibitors specifically designed to overcome this resistance mechanism. This guide focuses on the in vivo comparative efficacy of these third-generation agents.
The EGFR T790M Signaling Cascade
The T790M mutation enhances the ATP affinity of the EGFR kinase domain, reducing the efficacy of earlier-generation inhibitors.[1] Third-generation inhibitors are designed to overcome this by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the mutant EGFR. This irreversible binding effectively shuts down the downstream signaling pathways that drive tumor growth and proliferation. The two major signaling cascades affected are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival.[2][3][4][5][6]
Quantitative In Vivo Efficacy Comparison
The following tables summarize the in vivo performance of key EGFR T790M inhibitors in preclinical xenograft models.
Table 1: Tumor Growth Inhibition in EGFR T790M Xenograft Models
| Inhibitor | Mouse Model | Cell Line | EGFR Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Osimertinib | Nude Mice | H1975 | L858R/T790M | 25 mg/kg, daily, p.o. | Complete and durable responses | [1] |
| Nude Mice | PC-9 (intracranial) | Exon 19 del | 25 mg/kg, daily, p.o. | Significant tumor regression | [7] | |
| Rociletinib | N/A | Preclinical models | T790M | N/A | Active in T790M models | [8] |
| Aumolertinib | Allograft | N/A | V769-D770insASV | N/A | Significant tumor growth inhibition | [9] |
| PDX Model | N/A | H773-V774insNPH | N/A | Significant tumor growth inhibition | [9] |
p.o. = oral administration; N/A = Not available in the searched literature.
Table 2: Comparative Dosing in Preclinical Studies
| Inhibitor | Mouse Strain | Dose | Administration Route | Frequency | Reference |
| Osimertinib | Nude Mice | 25 mg/kg | Oral | Daily | [1][7] |
| Rociletinib | N/A | 500-750 mg | Oral | Twice Daily (in patients) | [8] |
| Aumolertinib | N/A | 110 mg | Oral | Daily (in patients) | [10] |
Detailed Experimental Methodologies
The following protocols are synthesized from methodologies reported in preclinical studies of third-generation EGFR inhibitors.
1. Cell Lines and Culture
-
Cell Lines: Human NSCLC cell lines harboring the EGFR T790M mutation, such as NCI-H1975 (L858R/T790M) and PC-9 (Exon 19 deletion with acquired T790M), are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Models
-
Mouse Strains: Immunodeficient mice, typically athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Acclimatization: Animals are acclimated for at least one week prior to the commencement of the study, with access to sterile food and water ad libitum.
3. Xenograft Implantation
-
Subcutaneous Model:
-
Tumor cells (5 x 10^6 to 1 x 10^7) are harvested, washed in sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel.
-
A volume of 100-200 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored regularly, and treatment is initiated when tumors reach a palpable volume (e.g., 100-200 mm³).
-
4. Inhibitor Formulation and Administration
-
Formulation: Inhibitors are typically formulated for oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water. The inhibitor is suspended to the desired concentration.
-
Administration: The formulated inhibitor is administered orally via gavage once or twice daily at the specified dose. The control group receives the vehicle only.
5. Efficacy Assessment
-
Tumor Measurement: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or based on ethical considerations. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Comparative Logic
The in vivo comparison of EGFR T790M inhibitors hinges on a multifactorial assessment of their preclinical profiles. Key considerations include not only the direct anti-tumor efficacy but also the selectivity for the mutant EGFR over its wild-type counterpart, which often translates to a better safety profile. Furthermore, the ability of an inhibitor to penetrate the blood-brain barrier is a critical factor, given the incidence of brain metastases in NSCLC patients.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging | Aging [aging-us.com]
- 7. e-lactancia.org [e-lactancia.org]
- 8. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aumolertinib in combination with Lastet in the first-line treatment of EGFR-mutated, locally advanced or metastatic non-small cell lung cancer (EVOLUTION): protocol for a single-arm, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
PF-06459988: A Comparative Guide to its Efficacy in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of PF-06459988 in various non-small cell lung cancer (NSCLC) cell lines. PF-06459988 is an orally active, irreversible, and mutant-selective inhibitor of epidermal growth factor receptor (EGFR) mutant forms, demonstrating high potency and specificity to T790M-containing double mutant EGFRs.[1][2] This guide is intended to offer an objective overview of its performance, supported by experimental data and detailed methodologies, to aid in research and drug development efforts.
Comparative IC50 Values of PF-06459988 in NSCLC Cell Lines
The inhibitory effects of PF-06459988 on the proliferation of various NSCLC cell lines are summarized below. The data highlights the compound's potent activity against EGFR mutant cell lines, particularly those harboring the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | IC50 (nM) of PF-06459988 |
| H1975 | L858R/T790M | 13 |
| PC9-DRH | Del/T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del | 140 |
| HCC827 | Del | 90 |
| A549 | WT | 5100 |
Data sourced from MedChemExpress.[1]
EGFR Signaling Pathway
PF-06459988 exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which plays a crucial role in tumor cell proliferation and survival.[2] The diagram below illustrates the simplified EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell growth and survival.[3][4] PF-06459988 specifically targets mutant forms of EGFR, including the T790M resistance mutation, thereby blocking these downstream signals.[5]
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a compound.[6][7] A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8]
MTT Assay Protocol for IC50 Determination
1. Cell Seeding:
-
Culture NSCLC cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of medium.[9]
-
Incubate the plate overnight to allow the cells to attach.
2. Drug Treatment:
-
Prepare a stock solution of PF-06459988 in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-06459988.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).[7]
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[7]
3. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 3-4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7][9]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7][9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the compound that results in 50% cell viability, from the dose-response curve using non-linear regression analysis.[6][7]
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a compound using a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Efficacy of PF-06459988 in Osimertinib-Resistant NSCLC Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the preclinical efficacy of PF-06459988, another third-generation EGFR TKI, in the context of osimertinib resistance. Due to the limited publicly available head-to-head comparative data for PF-06459988 against osimertinib and other emerging therapies in various osimertinib-resistant models, this guide will focus on the known preclinical profile of PF-06459988 and contrast it with the broader landscape of treatment alternatives for osimertinib-resistant NSCLC.
Overview of Osimertinib Resistance
Osimertinib is highly effective against EGFR-mutant NSCLC, including tumors harboring the T790M resistance mutation. However, resistance to osimertinib inevitably develops through various mechanisms, broadly categorized as EGFR-dependent or EGFR-independent.
EGFR-Dependent Mechanisms:
-
Tertiary EGFR mutations: The most common is the C797S mutation, which prevents the covalent binding of irreversible TKIs like osimertinib.[1] Other rare mutations in the EGFR kinase domain have also been identified.[2]
EGFR-Independent Mechanisms:
-
Bypass pathway activation: Amplification or activating mutations in other signaling molecules, such as MET and HER2, can drive tumor growth despite EGFR inhibition.[1]
-
Phenotypic transformation: A shift from NSCLC to other histological subtypes, such as small cell lung cancer, can occur.
PF-06459988: A Third-Generation EGFR TKI
PF-06459988 is an irreversible, mutant-selective, third-generation EGFR TKI.[3] Its mechanism of action is similar to osimertinib, forming a covalent bond with the C797 residue in the ATP-binding pocket of EGFR.[4] It was designed to be highly potent against EGFR mutants, including those with the T790M mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[3][5]
In Vitro Efficacy of PF-06459988
Limited data is available on the in vitro potency of PF-06459988. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values in various NSCLC cell lines.
| Cell Line | EGFR Mutation Status | PF-06459988 IC50 (nM) |
| H1975 | L858R/T790M | ~13 |
| PC-9 | Exon 19 deletion | ~140 |
| A549 | WT | ~5100 |
Comparative Landscape of Therapies for Osimertinib Resistance
The optimal treatment strategy following osimertinib failure depends on the underlying resistance mechanism. Below is a comparison of therapeutic approaches for common resistance scenarios.
| Resistance Mechanism | Therapeutic Strategy | Examples | Rationale |
| EGFR C797S | Fourth-Generation EGFR TKIs | BLU-945, JBJ-04-125-02 | Designed to inhibit EGFR activity in the presence of the C797S mutation. |
| Combination Therapies | Brigatinib + Cetuximab | Dual targeting of EGFR and other pathways has shown some preclinical and clinical activity.[6] | |
| MET Amplification | MET Inhibitors | Savolitinib, Tepotinib | Combination with osimertinib has shown efficacy in patients with MET-driven resistance. |
| EGFR/MET Bispecific Antibodies | Amivantamab | Simultaneously targets both EGFR and MET, offering a dual blockade.[7] | |
| HER2 Amplification | HER2-Targeted Therapies | Trastuzumab deruxtecan | Antibody-drug conjugates can deliver a potent cytotoxic payload to HER2-amplified cells. |
The efficacy of PF-06459988 in models with C797S mutations or MET amplification has not been extensively reported in the public literature, making a direct comparison in these settings challenging.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of preclinical findings. Below are generalized methodologies for key experiments used to evaluate the efficacy of EGFR TKIs.
In Vitro Cell Viability Assay
-
Cell Culture: NSCLC cell lines with defined EGFR mutation status are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the EGFR TKI (e.g., PF-06459988, osimertinib) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
-
Model System: Patient-derived xenograft (PDX) models are established by implanting tumor fragments from NSCLC patients into immunodeficient mice.[8][9][10][11]
-
Tumor Growth and Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[8][9] The investigational drug (e.g., PF-06459988) and comparators are administered daily via oral gavage.[8][11]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[8] The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues are collected to assess target engagement by measuring the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) via Western blotting or immunohistochemistry.[8]
Visualizing Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and TKI Inhibition
EGFR signaling pathway and TKI inhibition.
Mechanisms of Osimertinib Resistance
Mechanisms of acquired resistance to osimertinib.
Experimental Workflow for In Vivo Efficacy
Workflow for in vivo efficacy studies.
Conclusion
PF-06459988 is a potent, mutant-selective, third-generation EGFR TKI with demonstrated preclinical activity against T790M-mutant NSCLC models. However, a comprehensive understanding of its efficacy in the broader context of osimertinib resistance, particularly in models harboring C797S mutations or MET amplification, is limited by the lack of publicly available direct comparative data. As the landscape of osimertinib resistance continues to evolve, further preclinical and clinical studies are warranted to delineate the therapeutic potential of PF-06459988 relative to other emerging treatment strategies. The development of fourth-generation TKIs and combination therapies targeting bypass pathways represents a promising avenue for overcoming the clinical challenge of osimertinib resistance.
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfizer Highlights Diverse Oncology Portfolio and Combination Approaches at ESMO 2024 | Pfizer [pfizer.com]
- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of PF-06459988 and Other Covalent EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-06459988 with other notable third-generation covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. The focus is on their structural differences, inhibitory potencies against clinically relevant EGFR mutations, and the experimental methodologies used for their evaluation.
Introduction to Third-Generation EGFR Inhibitors
First and second-generation EGFR tyrosine kinase inhibitors (TKIs) demonstrated significant clinical benefit in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations (e.g., L858R, exon 19 deletions). However, their efficacy is often limited by the emergence of the T790M "gatekeeper" mutation, which confers resistance. Third-generation EGFR TKIs were specifically designed to overcome this resistance mechanism by potently and selectively inhibiting EGFR mutants, including T790M, while sparing wild-type (WT) EGFR to minimize toxicity-related side effects. These inhibitors are characterized by their irreversible, covalent mode of action, typically forming a bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.
PF-06459988 is a potent, orally active, and irreversible mutant-selective EGFR inhibitor.[1] It demonstrates high potency and specificity for T790M-containing double mutant EGFRs.[1] This guide compares PF-06459988 with two other well-characterized third-generation covalent EGFR inhibitors: osimertinib (AZD9291) and rociletinib (CO-1686).
Structural Comparison
PF-06459988, osimertinib, and rociletinib, while all targeting the same pocket on the EGFR kinase, possess distinct chemical scaffolds that influence their potency, selectivity, and pharmacokinetic properties. All three incorporate a reactive acrylamide "warhead" that forms a covalent bond with Cys797.
-
PF-06459988 features a pyrrolo[2,3-d]pyrimidine core. Its structure is 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one.
-
Osimertinib is based on a pyrimidine scaffold. A key feature is the indole moiety that occupies the solvent-exposed region of the ATP binding pocket, contributing to its high potency.
-
Rociletinib is a 2,4-diaminopyrimidine-based compound. It was designed to have a different profile of EGFR mutation inhibition.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PF-06459988, osimertinib, and rociletinib against various EGFR genotypes from preclinical studies. Lower IC50 values indicate higher potency.
| Inhibitor | EGFR L858R/T790M (nM) | EGFR Del19/T790M (nM) | EGFR L858R (nM) | EGFR Del19 (nM) | EGFR WT (nM) | Selectivity Ratio (WT/mutant) |
| PF-06459988 | 13 | 7 | 21 | 140 | 5100 | ~243-728 |
| Osimertinib | ~1 | ~1 | ~10 | ~10 | ~200-500 | ~20-500 |
| Rociletinib | ~20-60 | ~20-60 | ~100-200 | ~100-200 | ~500-1000 | ~8-50 |
Data is compiled from various preclinical studies and should be considered as approximate values for comparative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for screening and characterizing covalent EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by covalent inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of covalent EGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the key assays used to evaluate covalent EGFR inhibitors.
In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified EGFR kinase by measuring the amount of ADP produced.
Materials:
-
Recombinant human EGFR protein (wild-type and mutant forms)
-
PF-06459988 or other test inhibitors
-
ATP
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 5 µL of a 2X solution of EGFR enzyme in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of a 4X solution of ATP and peptide substrate in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
NSCLC cell lines expressing different EGFR genotypes (e.g., H1975 for L858R/T790M, PC9 for Del19, A549 for WT)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PF-06459988 or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
PF-06459988 is a potent and selective third-generation covalent EGFR inhibitor, demonstrating a favorable profile against T790M-mutant EGFR while sparing the wild-type form. Its inhibitory activity is comparable to or, in some cases, more selective than other inhibitors in its class, such as osimertinib and rociletinib. The choice of inhibitor for further development and clinical application depends on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and overall safety profile, as determined by the rigorous experimental workflows and protocols outlined in this guide.
References
Benchmarking (3S,4S)-PF-06459988 Against First-Generation TKIs: A Comparative Guide
This guide provides a detailed comparison of the third-generation epidermal growth factor receptor (EGFR) inhibitor, (3R,4R)-PF-06459988, with the first-generation tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. The focus of this comparison is on the inhibitory activity against wild-type EGFR and clinically relevant mutant forms, particularly the T790M resistance mutation.[1][2][3] The information presented is intended for researchers, scientists, and drug development professionals.
(3R,4R)-PF-06459988 is a potent, irreversible inhibitor of mutant EGFR, including the T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. [1][2] This third-generation inhibitor was designed for enhanced selectivity for mutant EGFR over wild-type (WT) EGFR, aiming to reduce the dose-limiting toxicities associated with the inhibition of WT EGFR by first-generation TKIs.[1][2]
Data Presentation
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of (3R,4R)-PF-06459988, gefitinib, and erlotinib against various forms of the EGFR kinase and in cellular assays.
| Compound | Target | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| (3R,4R)-PF-06459988 | EGFR WT | 330 | A431 (WT) | 5100 |
| EGFR del19 | 1.1 | PC9 (del19) | 7 | |
| EGFR L858R | 2.4 | |||
| EGFR L858R/T790M | 0.4 | H1975 (L858R/T790M) | 13 | |
| Gefitinib | EGFR WT | 1.9 | A431 (WT) | 130 |
| EGFR del19 | 0.6 | PC9 (del19) | 5 | |
| EGFR L858R | 2.6 | |||
| EGFR L858R/T790M | 130 | H1975 (L858R/T790M) | >10000 | |
| Erlotinib | EGFR WT | 1.0 | A431 (WT) | 110 |
| EGFR del19 | 0.4 | PC9 (del19) | 6 | |
| EGFR L858R | 2.0 | |||
| EGFR L858R/T790M | 120 | H1975 (L858R/T790M) | >10000 |
Data compiled from Cheng, H., et al. J Med Chem. 2016 Mar 10;59(5):2005-24.
Experimental Protocols
In Vitro EGFR Kinase Assay (IC50 Determination)
The inhibitory activity of the compounds against various EGFR kinase domains was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human EGFR kinase domains (Wild-Type, del19, L858R, L858R/T790M), ATP, biotinylated poly-GT substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase reaction was performed in a 384-well plate.
-
Each well contained the respective EGFR kinase domain, the test compound at various concentrations, and the biotinylated poly-GT substrate in kinase buffer.
-
The reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction was stopped by the addition of a solution containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
The plate was incubated for another 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Analysis: The TR-FRET signal was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cellular EGFR Phosphorylation Assay
The potency of the inhibitors in a cellular context was assessed by measuring the inhibition of EGFR autophosphorylation in human cancer cell lines.
-
Cell Lines: A431 (EGFR WT), PC9 (EGFR del19), and NCI-H1975 (EGFR L858R/T790M).
-
Procedure:
-
Cells were seeded in 96-well plates and grown to approximately 80-90% confluency.
-
The cells were then serum-starved for 16-24 hours.
-
Following serum starvation, cells were treated with serial dilutions of the test compounds for a specified duration (e.g., 2 hours).
-
EGFR phosphorylation was stimulated by the addition of EGF for 10-15 minutes (for A431 cells). For PC9 and H1975 cells with activating mutations, EGF stimulation is not required.
-
The cells were then lysed, and the protein concentration of the lysates was determined.
-
-
Detection: The levels of phosphorylated EGFR (pEGFR) and total EGFR were quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.
-
Data Analysis: The ratio of pEGFR to total EGFR was calculated for each compound concentration. The IC50 values were determined by plotting the percentage of inhibition of EGFR phosphorylation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: EGFR signaling and TKI inhibition mechanisms.
Caption: Workflow for in vitro IC50 determination.
References
Safety Operating Guide
Personal protective equipment for handling (3S,4S)-PF-06459988
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of (3S,4S)-PF-06459988, a potent epidermal growth factor receptor (EGFR) inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for tears or punctures before use. Dispose of outer gloves immediately after handling the compound and replace. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material to prevent skin contact. |
| Impervious Gown | Recommended when there is a risk of significant splashing or contamination. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. |
| N95 Respirator | Recommended as a minimum for weighing and handling the solid compound outside of a fume hood, or if there is a risk of aerosolization. | |
| Foot Protection | Closed-toe Shoes | Required in all laboratory areas. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound to minimize the spread of potential contamination.
2. Donning PPE:
-
Put on inner gloves.
-
Don a laboratory coat and an impervious gown if necessary.
-
Put on outer gloves.
-
Wear safety goggles.
-
If required, wear an N95 respirator.
3. Handling the Compound:
-
Weighing: Carefully weigh the solid compound within the fume hood on a tared weigh boat. Use anti-static tools if necessary.
-
Solution Preparation: Add solvent to the solid compound in a closed container within the fume hood. Ensure the container is properly sealed before removing it from the fume hood.
-
General Handling: Avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes.
4. Post-Handling:
-
Remove outer gloves and dispose of them in the designated chemical waste container.
-
Remove the lab coat and any other disposable PPE, disposing of them appropriately.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable coats) | Place in a sealed bag and dispose of as hazardous chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Signaling Pathway Context
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Understanding this context is crucial for researchers.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
